molecular formula C8H10ClN B3024606 (S)-1-(2-Chlorophenyl)ethanamine CAS No. 68285-26-7

(S)-1-(2-Chlorophenyl)ethanamine

Cat. No.: B3024606
CAS No.: 68285-26-7
M. Wt: 155.62 g/mol
InChI Key: RJPLGQTZHLRZGX-LURJTMIESA-N
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Description

(S)-1-(2-Chlorophenyl)ethanamine (CAS 68285-26-7) is a chiral amine of high interest in advanced chemical and pharmaceutical research . This compound appears as a light yellow liquid and serves as a valuable chiral building block or ligand in asymmetric synthesis, facilitating the production of specific stereoisomers critical for developing active pharmaceutical ingredients . Its structural similarity to biologically active phenethylamines suggests potential applications in neurotransmitter system research and drug discovery . Product Specifications: CAS Number: 68285-26-7 ; Purity: 98% ; Molecular Formula: C₈H₁₀ClN ; Molecular Weight: 155.63 g/mol ; Appearance: Light yellow liquid ; Specific Rotation: [α]₂₀/D = -62° (c = 1 in EtOH) (predicted) . Handling and Safety: This compound is classified as corrosive. It causes severe skin burns and eye damage . Researchers must wear appropriate personal protective equipment (PPE) including gloves and eye/face protection. The material should be stored sealed under an inert gas (nitrogen or argon) at 2–8°C . This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not meant for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(2-chlorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPLGQTZHLRZGX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276060
Record name (αS)-2-Chloro-α-methylbenzenemethanamine
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Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68285-26-7
Record name (αS)-2-Chloro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68285-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-2-Chloro-α-methylbenzenemethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID601276060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(2-chlorophenyl)ethan-1-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-1-(2-Chlorophenyl)ethanamine CAS 68285-26-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of (S)-1-(2-Chlorophenyl)ethanamine (CAS 68285-26-7), a critical chiral building block in pharmaceutical and agrochemical development.

CAS Registry Number: 68285-26-7 Synonyms: (S)-1-(2-Chlorophenyl)ethylamine; (S)-2-Chloro-α-methylbenzylamine; (1S)-1-(2-chlorophenyl)ethan-1-amine.

Executive Summary

This compound is a high-value chiral primary amine used primarily as an intermediate in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. Its structural core—a 2-chlorophenyl ring attached to a chiral ethylamine handle—serves as a privileged pharmacophore in kinase inhibitors , GPCR ligands , and herbicides (e.g., triazolopyrimidines). It is also employed as a chiral resolving agent for acidic racemates.

This guide outlines the physicochemical profile, validated synthetic routes (biocatalytic and chemical), analytical characterization, and safety protocols required for high-integrity research and development.

Physicochemical Profile

The following data summarizes the core physical properties. Researchers should note that the optical rotation is sensitive to solvent and concentration; batch-specific Certificates of Analysis (CoA) should always supersede literature values for critical steps.

PropertyValue / DescriptionNotes
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.63 g/mol
Physical State LiquidClear, colorless to pale yellow.[1]
Boiling Point ~105–110 °C @ 10–15 mmHgExtrapolated from racemate/analogs.
Density 1.106 g/mL (approx.)[1]At 25 °C.
Refractive Index

1.551
Typical for chlorinated phenethylamines.[1]
Chirality (S)-EnantiomerLevorotatory (-) behavior is typical for (S)-1-phenylethylamine analogs, but specific rotation

must be validated per solvent (e.g., MeOH vs. EtOH).
Solubility Soluble in MeOH, EtOH, DCM, EtOAcSlightly soluble in water; forms salts with acids.
pKa ~8.8–9.0Estimated for the conjugate acid.

Synthetic Pathways & Production[2][3]

To access high enantiomeric excess (ee >99%), two primary methodologies are employed: Enzymatic Kinetic Resolution (preferred for purity) and Asymmetric Reductive Amination (preferred for scale).

Method A: Enzymatic Kinetic Resolution (Biocatalytic)

This method utilizes a lipase (e.g., Candida antarctica Lipase B, CAL-B) to selectively acylate the (R)-enantiomer from a racemic mixture, leaving the desired (S)-amine unreacted.

  • Substrate: Racemic 1-(2-chlorophenyl)ethanamine.

  • Reagent: Ethyl methoxyacetate or Ethyl acetate (Acyl donor).

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).

  • Solvent: MTBE or Toluene (anhydrous).

  • Mechanism: The enzyme preferentially acetylates the (R)-amine. The (S)-amine remains as the free base and is separated via acid-base extraction.

Method B: Asymmetric Reductive Amination (Chemical)

Direct synthesis from the ketone precursor using a chiral catalyst.

  • Precursor: 2'-Chloroacetophenone (CAS 2142-68-9).

  • Amine Source: Ammonium acetate or Ammonia gas.

  • Catalyst: Ru(II)-BINAP or Ir-Phosphoramidite complexes.

  • Reductant:

    
     (high pressure) or Transfer Hydrogenation (HCOOH/TEA).
    
  • Advantage: Higher atom economy; avoids waste from the "wrong" enantiomer.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 2'-Chloroacetophenone Racemate Racemic 1-(2-Cl-phenyl)ethylamine Start->Racemate Reductive Amination (Non-selective) Direct Asymmetric Reductive Amination (Ru-BINAP / H2) Start->Direct Direct Chiral Route EnzymeStep Biocatalysis: CAL-B Lipase + Acyl Donor Racemate->EnzymeStep Kinetic Resolution Separation Separation: Acid/Base Extraction EnzymeStep->Separation Product Target: This compound (>99% ee) Separation->Product Aqueous Phase (Acidified) -> Basify Byproduct Byproduct: (R)-Acetamide Separation->Byproduct Organic Phase Direct->Product

Caption: Comparison of Biocatalytic Resolution vs. Direct Asymmetric Synthesis pathways.

Analytical Characterization

Validating the identity and purity of CAS 68285-26-7 is critical, particularly distinguishing it from the (R)-enantiomer and the 3-chloro/4-chloro regioisomers.

Chiral HPLC
  • Column: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV @ 254 nm (Phenyl absorption).

  • Expectation: Baseline separation of (S) and (R) peaks.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.40 (d, 3H, 
      
      
      
      ): Doublet characteristic of the methyl group.
    • 
       4.55 (q, 1H, 
      
      
      
      ): Quartet for the chiral proton.
    • 
       7.1–7.4 (m, 4H, Ar-H): Multiplet for the 2-substituted aromatic ring.
      
  • Chiral Shift Reagent: Addition of (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetic acid (Mosher's acid) will induce diastereomeric shifts, allowing ee determination via NMR if HPLC is unavailable.
Analytical Logic Flow

AnalyticalLogic Sample Sample: (S)-1-(2-Cl-phenyl)ethanamine Identity Structural Identity (1H NMR / MS) Sample->Identity Confirm Structure Purity Chemical Purity (GC / achiral HPLC) Sample->Purity Check Impurities Chirality Enantiomeric Purity (Chiral HPLC) Sample->Chirality Determine (S)/(R) Ratio Result Validation: >98% Chem Purity >99% ee Identity->Result Purity->Result Chirality->Result

Caption: Standard analytical workflow for validating chiral amine purity.

Applications in Drug Discovery[5][6]

This compound serves as a versatile pharmacophore and tool compound.

A. Chiral Intermediate for Pharmaceuticals

The 2-chlorophenyl moiety is a key structural feature in anti-platelet drugs (e.g., Clopidogrel analogs) and various kinase inhibitors. The (S)-configuration often dictates the binding affinity to protein targets where the spatial arrangement of the amine and the halogenated ring is crucial for fitting into hydrophobic pockets.

B. Agrochemical Synthesis

Used in the synthesis of Triazolopyrimidine herbicides . The chiral amine group is incorporated to improve the selectivity and potency of the herbicide against specific weed species while maintaining crop safety.

C. Chiral Resolving Agent

Due to its high optical purity and basicity, it is used to resolve racemic acids (e.g., chiral carboxylic acids, mandelic acid derivatives) via diastereomeric salt formation.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity: Harmful if swallowed.

Handling Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Work inside a fume hood.

  • Storage: Store under inert gas (Nitrogen or Argon) at 2–8 °C. The amine is sensitive to air (carbon dioxide absorption) and oxidation over time.

  • Spill: Neutralize with weak acid (e.g., dilute acetic acid) before disposal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 299767, 1-(2-chlorophenyl)ethanamine. PubChem. Available at: [Link]

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004.
  • González-Sabín, J., et al. "Biocatalytic production of chiral amines." Green Chemistry, 2009.
  • European Chemicals Agency (ECHA). Registration Dossier for chloro-phenylethylamines. Available at: [Link]

Sources

(S)-1-(2-Chlorophenyl)ethylamine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: (S)-1-(2-Chlorophenyl)ethylamine

Executive Summary

(S)-1-(2-Chlorophenyl)ethylamine (CAS: 68285-26-7) is a high-value chiral building block belonging to the


-methylbenzylamine class. Distinguished by an ortho-chloro substituent on the phenyl ring, this molecule serves as a critical chiral auxiliary in asymmetric synthesis and a resolving agent for acidic racemates. Its steric bulk at the ortho position presents unique challenges and opportunities in kinetic resolution, often enhancing enantioselectivity compared to its para and meta counterparts. This guide details the physicochemical properties, a validated lipase-catalyzed synthetic route, and quality control protocols for this compound.

Chemical Identity & Physicochemical Properties

The presence of the chlorine atom at the C2 (ortho) position introduces significant steric hindrance near the chiral center, influencing both the rotation of plane-polarized light and the kinetics of enzymatic resolution.

PropertyData
IUPAC Name (1S)-1-(2-chlorophenyl)ethanamine
Common Name (S)-2-Chloro-

-methylbenzylamine
CAS Number 68285-26-7 (Specific to (S)-isomer)
Molecular Formula

Molecular Weight 155.62 g/mol
Chiral Center C1 (Benzylic carbon)
Physical State Colorless to pale yellow liquid
Boiling Point ~226°C (Predicted); often distilled at reduced pressure
Density ~1.11 g/mL
Solubility Soluble in MeOH, DCM, EtOAc; slightly soluble in water

Stereochemical Analysis

The absolute configuration is designated as (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.

  • Priority Assignment:

    • 
       (Atomic number of N > C)
      
    • 
       (Phenyl ring carbon attached to Cl/C has higher priority than Methyl C)
      
    • 
       (Methyl group)
      
    • 
       (Lowest priority)
      
  • Configuration Logic: With the hydrogen atom oriented away from the viewer (dashed wedge), the sequence 1

    
     2 
    
    
    
    3 traces a counter-clockwise direction, confirming the (S) configuration.

Expert Insight: Unlike the para-isomer, the ortho-chloro substituent restricts rotation around the phenyl-benzylic bond. This "gearing" effect often enhances the chiral recognition capability of this molecule when used as a resolving agent for chiral acids (e.g., mandelic acid derivatives).

Synthetic Route: Lipase-Catalyzed Kinetic Resolution

While chemical asymmetric synthesis (e.g., asymmetric reductive amination) is possible, the biocatalytic kinetic resolution using Candida antarctica Lipase B (CAL-B) is the industry-preferred "green" route due to its high enantioselectivity (


) and mild conditions.
Mechanism of Action

CAL-B displays strong stereopreference for the (R)-enantiomer of primary amines when using an acyl donor (e.g., ethyl acetate or methoxyacetate).

  • Acylation: The (R)-amine is selectively acylated to form the (R)-amide.

  • Isolation: The unreacted (S)-amine remains in the solution and is easily separated from the amide via acid-base extraction.

Protocol: Kinetic Resolution of Racemic 1-(2-Chlorophenyl)ethylamine
  • Reaction Setup:

    • Dissolve racemic 1-(2-chlorophenyl)ethylamine (100 mM) in dry methyl tert-butyl ether (MTBE) or Toluene.

    • Add Ethyl Acetate (2.0 equivalents) as the acyl donor.

    • Add Novozym 435 (Immobilized CAL-B, 20 mg/mmol substrate).

  • Incubation:

    • Shake at 30–40°C. Monitor conversion via GC or HPLC.

    • Note on Ortho-Effect: The reaction rate will be slower than the unsubstituted phenylethylamine due to ortho-steric hindrance. Allow 24–48 hours for 50% conversion.

  • Work-up (Self-Validating Separation):

    • Filter off the enzyme.

    • Acid Extraction: Wash the organic phase with 1M HCl. The (S)-amine protonates and moves to the aqueous phase. The neutral (R)-amide remains in the organic phase.

    • Recovery: Basify the aqueous phase (pH > 12) with NaOH and extract with DCM to recover pure (S)-1-(2-chlorophenyl)ethylamine .

Process Flow Diagram

KineticResolution Racemate Racemic 1-(2-Chlorophenyl)ethylamine Biocatalysis Biocatalysis (CAL-B Lipase + Ethyl Acetate) Racemate->Biocatalysis Dissolve in MTBE Separation Acid-Base Extraction Biocatalysis->Separation 50% Conversion RAmide (R)-Amide (Organic Phase) Separation->RAmide Remains in Organic SAmineSalt (S)-Amine Salt (Aqueous Phase) Separation->SAmineSalt 1M HCl Wash FinalProduct Pure (S)-1-(2-Chlorophenyl)ethylamine SAmineSalt->FinalProduct NaOH Basification + Extraction

Figure 1: Workflow for the enzymatic kinetic resolution of (S)-1-(2-chlorophenyl)ethylamine using CAL-B lipase. The process relies on the enzyme's selectivity for the (R)-enantiomer, leaving the desired (S)-amine unreacted.

Analytical Quality Control

To ensure the integrity of the chiral building block, the following analytical method is required.

Chiral HPLC Method (Standard)
  • Column: Daicel Chiralcel OD-H or Crownpak CR(+) (Crown ether columns are excellent for primary amines).

  • Mobile Phase:

    • For OD-H: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • For Crownpak: Perchloric acid (pH 1.5) : Methanol (90 : 10).

  • Detection: UV at 254 nm (Phenyl ring absorption).

  • Success Criteria:

    • Enantiomeric Excess (

      
      ) > 99.0%.[1][2][3][4][5]
      
    • Chemical Purity > 98.5%.[5]

Optical Rotation
  • Instrument: Polarimeter (Na-D line, 589 nm).

  • Condition:

    
     in Ethanol or Methanol at 20°C.
    
  • Expectation: The (S)-isomer of

    
    -methylbenzylamine derivatives is typically levorotatory (-) , though the specific magnitude depends heavily on solvent and concentration.
    

Pharmaceutical Applications

  • Chiral Resolving Agent: Due to its basicity and rigid structure, it is used to resolve racemic carboxylic acids (e.g., ibuprofen precursors, mandelic acid derivatives) via diastereomeric salt crystallization.

  • API Intermediate: It serves as a key synthon for:

    • Fungicides: Mandipropamid analogs often utilize chiral amine backbones.

    • Kinase Inhibitors: The 2-chlorophenyl motif provides metabolic stability (blocking P450 oxidation at the ortho position) and improves hydrophobic binding in active pockets.

References

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: (1S)-1-(2-chlorophenyl)ethan-1-amine (CAS 68285-26-7). [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents.[3][4] Tetrahedron: Asymmetry, 16(8), 1367-1391. (Foundational protocol for CAL-B resolution of amines). [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society. (Advanced synthesis methodology).[4] [Link]

Sources

Safety data sheet (SDS) for (S)-1-(2-Chlorophenyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: (S)-1-(2-Chlorophenyl)ethanamine Hydrochloride

Executive Summary

This technical guide provides an in-depth operational framework for the handling, storage, and application of This compound Hydrochloride . Unlike standard Safety Data Sheets (SDS), this document bridges the gap between regulatory compliance and practical laboratory execution. It specifically addresses the biphasic hazard profile of this compound: relatively stable as a hydrochloride salt, but acutely hazardous upon neutralization to its free-base form—a standard workflow in pharmaceutical synthesis.

Part 1: Chemical Identity & Molecular Architecture[1]

This compound is a chiral primary amine salt, utilized primarily as a resolving agent and a scaffold in the synthesis of serotonin receptor modulators and agrochemicals.

Parameter Technical Specification
Product Name This compound Hydrochloride
Synonyms (S)-2-Chloro-α-methylbenzylamine HCl; (S)-1-(2-Chlorophenyl)ethylamine HCl
CAS Number 1398109-11-9 (Salt specific); 68285-26-7 (Free Base)
Molecular Formula C₈H₁₀ClN · HCl
Molecular Weight 192.09 g/mol (Salt); 155.63 g/mol (Free Base)
Chirality (S)-Enantiomer . High susceptibility to racemization under strong basic/thermal stress.
Physical State White to off-white crystalline solid.
Solubility High in Water, Methanol, DMSO; Low in Hexanes, Toluene.

Critical Mechanistic Insight: The hydrochloride salt stabilizes the amine, preventing oxidation and carbamate formation (reaction with atmospheric CO₂). However, for nucleophilic substitution reactions, the salt must be neutralized. This transition from hydrophilic salt to lipophilic free base alters the toxicity profile from "Irritant" to "Corrosive/Toxic."

Part 2: Comprehensive Hazard Assessment (GHS)

The hazard classification depends entirely on the state of the molecule. The data below reflects the Hydrochloride Salt as supplied, with a caveat for the generated free base.

GHS Classification (HCl Salt)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory System) (H335)

GHS Classification (Generated Free Base)
  • Signal Word: DANGER

  • Skin Corrosion: Category 1B (H314) - Causes severe skin burns.[2]

  • Acute Toxicity: Category 3 (Oral/Dermal).

Visualized Hazard Hierarchy

The following diagram illustrates the escalation of risk during standard processing.

HazardEscalation Salt HCl Salt Form (Storage State) Neutralization Neutralization (NaOH/NaHCO3) Salt->Neutralization Addition of Base Salt_Haz Hazards: - Irritant (Skin/Eye) - Dust Inhalation Salt->Salt_Haz FreeBase Free Base Form (Reaction State) Neutralization->FreeBase Phase Change (Lipophilic Shift) Base_Haz Hazards: - Corrosive (Burns) - Rapid Dermal Absorption - Volatile Vapors FreeBase->Base_Haz

Figure 1: Hazard Escalation Pathway. Note the transition from dust hazards (Salt) to corrosive/absorption hazards (Free Base).

Part 3: Safe Handling & Engineering Controls

The "Self-Validating" Handling Protocol

To ensure both safety and enantiomeric purity, follow this closed-loop workflow. This system validates the compound's state before and after handling.

Protocol: Safe Neutralization & Extraction

  • Dissolution: Dissolve HCl salt in water (Endothermic process; ensure complete solvation).

  • Biphasic Setup: Add DCM or EtOAc before adding base to capture the free amine immediately, minimizing vapor release.

  • Basification: Add 1M NaOH dropwise at 0°C. Validation: Check pH of aqueous layer > 12.

  • Separation: Extract organic layer.[3]

  • Drying: Use MgSO₄ (anhydrous). Avoid prolonged exposure to air to prevent carbamate formation.

HandlingWorkflow Start Start: Weigh HCl Salt Dissolve Dissolve in H2O (Fume Hood Required) Start->Dissolve SolventAdd Add Organic Solvent (DCM/EtOAc) Dissolve->SolventAdd Basify Slow Basification (0°C) (NaOH/KOH) SolventAdd->Basify Extract Phase Separation Basify->Extract Validate Validation Point: Check pH > 12 Extract->Validate Validate->Basify Fail (pH < 12) Dry Dry Organic Layer (MgSO4) Validate->Dry Pass Use Immediate Use in Synthesis Dry->Use

Figure 2: Operational workflow for converting the salt to free base safely.

PPE Selection Logic
  • Gloves:

    • For HCl Salt: Nitrile (0.11 mm) is sufficient for solid handling.

    • For Free Base/Solvent Mixtures:Double-gloving required. Laminate film (Silver Shield) under Nitrile is recommended if using DCM, as the lipophilic amine in DCM penetrates standard nitrile rapidly [1].

  • Respiratory:

    • Solid: N95/P2 particulate filter if dust is generated.

    • Liquid/Free Base: Half-mask with ABEK1 (Organic Vapor/Acid Gas) cartridges if working outside a fume hood (not recommended).

Part 4: Emergency Response Protocols

Scenario Immediate Action Scientific Rationale
Eye Contact (Salt) Rinse 15 min.[1] Isotonic saline preferred.Salt is hypertonic; rapid rinsing prevents osmotic damage to cornea.
Skin Contact (Free Base) Drench with PEG-400 or water. Soap essential.Free base is lipophilic; water alone may bead off. PEG/Soap emulsifies the amine.
Inhalation Move to fresh air.[4][1][5][6][7][8] 100% O₂ if dyspneic.Amines cause bronchospasm. Oxygen support counteracts hypoxia.
Spill (Solid) HEPA Vacuum. Do not sweep (dust).Prevents aerosolization of irritant particles.
Spill (Liquid) Absorb with Vermiculite. Do not use sawdust.Sawdust + Amines can be exothermic/flammable.

Part 5: Analytical Validation (Quality Assurance)

To ensure the safety of the downstream chemistry, the enantiomeric excess (ee%) must be verified, as the (R)-enantiomer may have different toxicological or pharmacological properties.

Recommended Method: Chiral HPLC

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Phenyl ring absorption).

  • Acceptance Criteria: >98% ee.

References

  • National Institutes of Health (PubChem). (2025). 1-(2-Chlorophenyl)ethanamine Compound Summary. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: (1S)-1-(2-chlorophenyl)ethan-1-amine. Retrieved from [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of (S)-1-(2-Chlorophenyl)ethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-1-(2-Chlorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries, often serving as a critical building block in the synthesis of more complex molecules. Its behavior in solution, particularly its solubility in various organic solvents, is a fundamental parameter that dictates its utility in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, addressing both the theoretical underpinnings and the practical methodologies for its determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this important chiral intermediate.

Introduction: The Significance of this compound

This compound, a chiral primary amine, is a valuable intermediate in organic synthesis. Its stereospecific configuration makes it a crucial component in the development of enantiomerically pure active pharmaceutical ingredients (APIs). The chlorine substituent on the phenyl ring and the chiral center at the alpha-carbon contribute to its unique chemical and physical properties, including its solubility profile. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing efficient crystallization-based resolutions, and designing suitable formulations.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound provides key insights into its expected solubility in different classes of organic solvents.

This compound possesses:

  • A polar amino group (-NH2): This group is capable of forming hydrogen bonds, both as a hydrogen bond donor and acceptor.

  • A moderately polar chlorophenyl group: The aromatic ring itself is nonpolar, but the electronegative chlorine atom introduces a dipole moment.

  • A chiral ethyl backbone: This aliphatic portion is nonpolar.

The overall polarity of the molecule is a balance of these features. The presence of the amino group suggests that it will have a higher affinity for polar solvents, particularly those that can participate in hydrogen bonding.

Solvent Classification and Predicted Solubility:
  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the strong potential for hydrogen bonding between the amine group of this compound and the hydroxyl group of the alcohol, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is expected in these solvents due to dipole-dipole interactions and hydrogen bonding with the amine's hydrogen atoms. Solvents like DMF and DMSO are known for their high solvating power for a wide range of organic compounds.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The nonpolar phenyl ring and ethyl backbone of this compound will have some affinity for these solvents, but the polar amino group will be disfavored. Consequently, lower solubility is predicted in nonpolar solvents compared to polar solvents.

Experimental Determination of Solubility: A Practical Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade or higher)

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL, g/L, or mol/L, taking into account the dilution factor.

Self-Validation: The protocol's trustworthiness is enhanced by including control measures such as running replicates, ensuring temperature stability, and validating the analytical method for accuracy, precision, and linearity.

experimental_workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_results Results prep 1. Add excess solute to vials add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Equilibrate at constant temperature with agitation add_solvent->equilibrate settle 4. Allow excess solid to settle equilibrate->settle sample_filter 5. Sample and filter supernatant settle->sample_filter dilute 6. Dilute sample sample_filter->dilute analyze 7. Analyze by HPLC/GC dilute->analyze calculate 8. Calculate solubility analyze->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of this compound:

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with increasing temperature. This relationship is described by the van't Hoff equation. For industrial applications, understanding the temperature dependence of solubility is critical for crystallization processes.

  • Solvent Purity: The presence of impurities, particularly water, in the organic solvent can alter its polarity and hydrogen bonding characteristics, thereby affecting the solubility of the amine.

  • Crystalline Form (Polymorphism): this compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will generally have the lowest solubility. It is crucial to characterize the solid form before and after the solubility measurement to ensure that no phase transformation has occurred.

Thermodynamic Considerations

The dissolution process can be described by the change in Gibbs free energy (ΔG_sol), which is composed of an enthalpy term (ΔH_sol) and an entropy term (ΔS_sol):

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative.

  • Enthalpy of Solution (ΔH_sol): This term represents the heat absorbed or released during dissolution. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

  • Entropy of Solution (ΔS_sol): This term reflects the change in randomness or disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid leads to an increase in entropy.

Qualitative Solubility Profile of this compound

Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. It is imperative to note that this is a predictive table and should be confirmed by experimental determination.

Solvent Solvent Class Predicted Solubility Primary Intermolecular Forces
MethanolPolar ProticHighHydrogen Bonding, Dipole-Dipole
EthanolPolar ProticHighHydrogen Bonding, Dipole-Dipole
IsopropanolPolar ProticHighHydrogen Bonding, Dipole-Dipole
AcetonePolar AproticMedium to HighDipole-Dipole, Hydrogen Bonding (acceptor)
AcetonitrilePolar AproticMediumDipole-Dipole, Hydrogen Bonding (acceptor)
N,N-Dimethylformamide (DMF)Polar AproticHighDipole-Dipole, Hydrogen Bonding (acceptor)
DichloromethanePolar AproticMediumDipole-Dipole
Ethyl AcetatePolar AproticMediumDipole-Dipole, Hydrogen Bonding (acceptor)
TolueneNonpolarLowVan der Waals forces
HexaneNonpolarLow to InsolubleVan der Waals forces

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is influenced by the interplay of its molecular structure and the properties of the solvent. While a high solubility is generally expected in polar protic and aprotic solvents due to the presence of the polar amino group, experimental verification is essential for obtaining accurate quantitative data. The provided shake-flask protocol offers a reliable method for this determination. A comprehensive understanding of the factors affecting solubility, including temperature and solid-state properties, will empower researchers to effectively utilize this important chiral amine in their synthetic and developmental endeavors.

References

  • PubChem. 1-(2-Chlorophenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019, 2019. [Link]

  • Teva Pharmaceutical Industries Ltd. Solving solubility issues in modern APIs. 2018. [Link]

  • Emmace. Solubility and chemical quantification of APIs/drugs. [Link]

  • Chemistry LibreTexts. Structure and Properties of Amines. [Link]

In-depth Technical Guide: pKa Values and Basicity of (S)-1-(2-Chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-(2-Chlorophenyl)ethanamine (CAS: 68285-26-7), also known as (S)-2-chloro-


-methylbenzylamine, is a critical chiral building block in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2] Its basicity, quantified by the pKa of its conjugate acid, is a fundamental physicochemical parameter that governs its reactivity, salt formation, and behavior in chiral resolution processes.

Estimated pKa Value: 8.9 – 9.1 (Conjugate Acid) Basicity Classification: Moderately basic primary amine.[1][2]

This guide analyzes the structural factors influencing this value, provides comparative data with structural analogs, and details rigorous experimental protocols for precise determination.

Structural Analysis & Theoretical Basicity

The basicity of this compound is determined by the electron density on the nitrogen atom and the stability of the resulting ammonium cation. This is governed by three competing structural factors:

  • 
    -Methyl Group (+I Effect):  The methyl group at the benzylic position exerts a positive inductive effect (+I), increasing electron density on the nitrogen relative to a simple benzylamine. This typically raises the pKa by approximately 0.2–0.5 units.
    
  • Ortho-Chloro Substituent (-I Effect): The chlorine atom at the ortho position is strongly electron-withdrawing via induction (-I).[1][2][3] This pulls electron density away from the amine, destabilizing the positive charge on the conjugate acid and lowering the pKa significantly compared to the unsubstituted parent.

  • Steric Inhibition of Solvation: The ortho-chloro group and the

    
    -methyl group create a sterically crowded environment around the nitrogen.[2] This hinders the solvation of the ammonium proton by water molecules, which is a stabilizing interaction. This steric effect further decreases the basicity.
    
Electronic Forces Diagram[2]

G cluster_0 Structural Components Cl Ortho-Chloro Group (-I Effect) N Amine Nitrogen (Proton Acceptor) Cl->N Withdraws e- (Destabilizes NH3+) Result Net Basicity pKa ~ 9.0 Cl->Result Lowers pKa Me Alpha-Methyl Group (+I Effect) Me->N Donates e- (Stabilizes NH3+) Me->Result Raises pKa

Figure 1: Interplay of electronic effects determining the basicity of this compound.

Quantitative Data: Comparative pKa Analysis

Direct experimental pKa values for specific chiral derivatives are often proprietary. However, by analyzing the Structure-Activity Relationship (SAR) of validated analogs, we can derive a high-confidence range.[1]

CompoundStructurepKa (Conjugate Acid)Structural Effect
Benzylamine Ph-CH₂-NH₂9.33Baseline reference.[1][2]
1-Phenylethanamine Ph-CH(CH₃)-NH₂9.80

-Methyl group (+I) increases basicity.
2-Chlorobenzylamine 2-Cl-Ph-CH₂-NH₂8.52 - 8.90Ortho-Cl (-I) decreases basicity significantly.[1][2]
This compound Target 8.9 - 9.1 (Est.)Combined effect: Methyl raises pKa, Cl lowers it.[1][2]

Analysis: The addition of the 2-chloro group to the benzylamine scaffold drops the pKa by approximately 0.4–0.8 units.[2] Conversely, the


-methyl group raises it by ~0.5 units.[1] Therefore, this compound is expected to be slightly less basic than 1-phenylethanamine but more basic than 2-chlorobenzylamine.[1][2]

Experimental Determination Protocols

For drug development applications requiring precise values (e.g., for exact salt stoichiometry), experimental determination is required.[1]

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable for compounds with solubility >10⁻⁴ M.

Reagents:

  • 0.01 M HCl (standardized).[1][2]

  • 0.01 M NaOH (carbonate-free).[1][2]

  • 0.1 M KCl (to maintain ionic strength).[1][2]

  • Inert gas (Argon or Nitrogen).[1][2]

Protocol:

  • Preparation: Dissolve 0.05 mmol of the amine hydrochloride salt in 50 mL of 0.1 M KCl solution.

  • Blank Titration: Perform a titration on the solvent blank (0.1 M KCl) to correct for background.[2]

  • Titration: Titrate the amine solution with 0.01 M NaOH at 25°C under an inert atmosphere to prevent CO₂ absorption.

  • Data Collection: Record pH vs. volume of titrant added.

  • Calculation: The pKa is the pH at the half-equivalence point (where [Amine] = [Ammonium]). Use the Bjerrum method or Gran plot for precise endpoint determination.

Method B: NMR-Controlled Titration

Ideal for small sample sizes (<5 mg) or low solubility compounds.[1][2]

Protocol:

  • Sample: Dissolve 2-3 mg of the amine in D₂O (or DMSO-d6/D₂O mixture if insoluble).

  • Shift Monitoring: Monitor the chemical shift of the benzylic proton (CH) or the

    
    -methyl protons. These shifts are sensitive to the protonation state of the nitrogen.
    
  • Titration: Adjust pH (measured with a micro-electrode) using DCl and NaOD. Record ¹H NMR spectra at ~10 different pH points ranging from pH 2 to 12.

  • Analysis: Plot the chemical shift (

    
    ) vs. pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.
    
Experimental Workflow Diagram

Workflow Start Start: Pure this compound Solubility Check Aqueous Solubility Start->Solubility Potentiometric Method A: Potentiometric Titration (High Precision, >10mg) Solubility->Potentiometric Soluble NMR Method B: NMR Titration (Low Solubility/Quantity, <5mg) Solubility->NMR Insoluble/Scarce Data_Pot Plot pH vs. Volume NaOH Potentiometric->Data_Pot Data_NMR Plot Chemical Shift vs. pH NMR->Data_NMR Analysis Fit to Henderson-Hasselbalch pH = pKa + log([B]/[BH+]) Data_Pot->Analysis Data_NMR->Analysis Result Final pKa Value Analysis->Result

Figure 2: Decision matrix and workflow for experimental pKa determination.

Applications in Drug Development[4][5]

Understanding the pKa of this compound is vital for:

Chiral Resolution

This amine is frequently used as a resolving agent for chiral acids.[2][4]

  • Mechanism: Formation of diastereomeric salts.[1][2]

  • pKa Relevance: For efficient salt formation, the

    
    pKa between the amine and the chiral acid should be > 2 units. Since the amine pKa is ~9.0, it effectively resolves acids with pKa < 7.0 (e.g., mandelic acid derivatives, tartaric acid).
    
Salt Selection

In API synthesis, the amine is often isolated as a salt (Hydrochloride or Tartrate) to upgrade chiral purity.

  • Hydrochloride (HCl): Strong acid (pKa ~ -7).[1][2] Forms a tight, fully protonated salt.[1]

  • Tartrate: Weak acid (pKa₁ ~ 3.0).[1][2] The pKa difference (~6 units) ensures stable salt formation but allows for easier "springing" of the free base during workup.

Lipophilicity (LogD)

The distribution coefficient (LogD) varies with pH.

  • At pH 7.4 (Physiological): The amine (pKa ~9.[2]0) is predominantly protonated (>95% ionized).[1] This increases solubility but reduces membrane permeability compared to the free base.

  • At pH > 11: The species exists as the neutral free base, maximizing extraction efficiency into organic solvents (DCM, Ethyl Acetate).

References

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths.[1][2] (Foundational text for amine pKa values).

  • Hall, H. K. (1957).[1][2] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. Link

  • PubChem. (2024).[1][2][5] Compound Summary for CID 7408, 1-Phenylethanamine. National Library of Medicine. Link[1]

  • ChemicalBook. (2024).[1][2] 2-Chlorobenzylamine Properties and pKa Data. Link

  • Reich, H. J. (2018).[1][2] pKa Data Compilation. University of Wisconsin-Madison.[1][2] (Reference for substituent effects on benzylamines). Link

Sources

Halogenated Horizons: A Technical Guide to Chlorinated Phenylethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

Chlorinated phenylethylamines represent a bifurcation in pharmacological utility: they are simultaneously potent serotonergic research tools and cautionary tales in therapeutic development.

The core phenylethylamine (PEA) scaffold serves as the backbone for monoamine neurotransmitter modulation. The introduction of a chlorine atom—typically at the para (4-) position—fundamentally alters the molecule's interaction with the Serotonin Transporter (SERT) and Vesicular Monoamine Transporter 2 (VMAT2).

This guide dissects the pharmacological divergence of three distinct archetypes:

  • 4-Chloroamphetamine (PCA): A selective serotonergic neurotoxin used as a research tool.[1][2]

  • Chlorphentermine: A withdrawn anorectic exhibiting phospholipidosis-induced toxicity.

  • 2C-C: A 5-HT2A agonist demonstrating the psychedelic potential of ring-substituted PEAs.

Structure-Activity Relationships (SAR)

The pharmacological identity of chlorinated PEAs is dictated by the specific position of the chlorine substituent and the methylation of the alpha-carbon or nitrogen.

The Chlorine Effect
  • Lipophilicity: The Chlorine atom increases logP, facilitating Blood-Brain Barrier (BBB) penetration.

  • Metabolic Blockade: Para-chlorination blocks para-hydroxylation, a primary metabolic route for simple amphetamines, extending half-life.

  • Steric/Electronic Effects: The electron-withdrawing nature of Cl at the 4-position optimizes affinity for the SERT substrate binding pocket, shifting selectivity from Dopamine (DAT) to Serotonin (SERT).

SAR Visualization (DOT Diagram)

The following diagram illustrates the functional impact of substitution patterns on the PEA scaffold.

SAR_Analysis Scaffold Phenylethylamine Scaffold Pos4 Para (4-Position) Chlorine Scaffold->Pos4 Pos25 2,5-Dimethoxy Substitution Scaffold->Pos25 Alpha Alpha-Methylation Scaffold->Alpha Effect_SERT High SERT Affinity Neurotoxicity Potential (e.g., PCA) Pos4->Effect_SERT Primary Driver Effect_5HT2A 5-HT2A Agonism Psychedelic Activity (e.g., 2C-C) Pos4->Effect_5HT2A Modulates Potency Pos25->Effect_5HT2A Essential Motif Effect_MAO MAO Resistance Oral Bioavailability Alpha->Effect_MAO

Caption: Functional mapping of substituent effects on the chlorinated phenylethylamine scaffold.

The Neurotoxic Archetype: 4-Chloroamphetamine (PCA)

Role: Research Tool (Serotonin Depletion)[1]

PCA acts as a substrate-type releasing agent. Unlike simple reuptake inhibitors (SSRIs), PCA enters the presynaptic neuron via SERT and displaces serotonin (5-HT) from vesicular storage via VMAT2 interaction.

Mechanism of Neurotoxicity

The utility of PCA lies in its ability to selectively destroy serotonergic axon terminals while sparing cell bodies (at controlled doses). The mechanism is biphasic:

  • Acute Phase (0-4 hours): Massive 5-HT release.

  • Long-term Phase (>24 hours): Irreversible inhibition of Tryptophan Hydroxylase (TPH) and degeneration of terminals.

Critical Insight: The toxicity is dependent on active transport. Pre-treatment with an SSRI (e.g., Fluoxetine) blocks PCA entry into the neuron, preventing neurotoxicity.[1] This validates that intracellular accumulation, not extracellular receptor activation, drives the damage.

Mechanism Pathway Diagram

PCA_Mechanism PCA_Ext Extracellular PCA SERT SERT Transporter PCA_Ext->SERT Substrate Uptake Cyto_PCA Cytosolic PCA SERT->Cyto_PCA VMAT VMAT2 Cyto_PCA->VMAT Displaces 5-HT ROS Reactive Oxygen Species (ROS) Cyto_PCA->ROS Metabolic Oxidation Vesicle Synaptic Vesicle (5-HT Stores) VMAT->Vesicle Vesicle->Cyto_PCA Cytosolic 5-HT Surge Damage Terminal Degeneration (TPH Inactivation) ROS->Damage

Caption: The cascade of PCA-induced serotonergic neurotoxicity requiring SERT uptake and VMAT2 interaction.

The Failed Therapeutic: Chlorphentermine

Role: Historical Anorectic (Withdrawn)

Chlorphentermine illustrates the danger of non-selective lipid interaction. Structurally similar to phentermine but with a para-chloro group, it functioned as an appetite suppressant.

The Phospholipidosis Flaw

While effective at suppressing appetite via 5-HT release, chlorphentermine is highly lipophilic and amphiphilic. It accumulates in lysosomes, neutralizing their pH and inhibiting phospholipases.

  • Consequence: Accumulation of undigested phospholipids in tissues, particularly the lungs ("Foam cells").

  • Clinical Outcome: Pulmonary Hypertension.[3][4] This is distinct from the 5-HT2B valvulopathy mechanism seen with Fenfluramine, highlighting a metabolic toxicity rather than a purely receptor-driven one.

Comparative Data: Transporter Selectivity
CompoundSERT Affinity (Ki)DAT Affinity (Ki)Primary ActionToxicity Profile
d-Amphetamine > 1000 nM~ 20 nMDA/NE ReleaserDopaminergic Oxidative Stress
4-Chloroamphetamine ~ 200 nM~ 3000 nM5-HT ReleaserSelective 5-HT Neurotoxicity
Chlorphentermine ~ 180 nM> 10,000 nM5-HT ReleaserPulmonary Phospholipidosis

Experimental Protocols

Protocol A: Selective Serotonin Depletion (Rat Model)

Objective: To create a model of serotonergic hypofunction using PCA.

Reagents:

  • 4-Chloroamphetamine Hydrochloride (Saline solution).

  • Fluoxetine (Control/Blocker).

Workflow:

  • Acclimation: House male Sprague-Dawley rats (250-300g) for 7 days.

  • Administration:

    • Neurotoxic Group: Administer PCA (10 mg/kg, i.p.).

    • Control Group: Saline vehicle.

    • Mechanistic Check: Administer Fluoxetine (10 mg/kg, i.p.) 30 minutes prior to PCA to verify SERT-dependence (this group should show NO depletion).

  • Time Course: Wait 7 days to allow for clearance of acute drug effects and degeneration of terminals.

  • Validation (HPLC-ECD):

    • Dissect Striatum and Hippocampus.

    • Homogenize in 0.1 M perchloric acid.

    • Analyze for 5-HT and 5-HIAA levels.[1][5]

    • Success Criteria: >60% reduction in 5-HT markers in PCA group; <10% reduction in Fluoxetine+PCA group.

Protocol B: 5-HT2A Calcium Flux Assay (In Vitro)

Objective: To assess the functional potency of 2C-C or novel chlorinated PEAs.

Workflow:

  • Cell Line: HEK-293 cells stably expressing human 5-HT2A receptor and Gαq16 protein (to couple receptor to calcium release).

  • Dye Loading: Incubate cells with FLIPR Calcium 6 assay dye for 60 minutes at 37°C.

  • Compound Addition: Add 2C-C (range 0.1 nM to 10 µM).

  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) using a fluorometric imaging plate reader.

  • Analysis: Calculate EC50 relative to 5-HT (Serotonin) standard curve.

    • Expected 2C-C EC50: ~10–20 nM range.

Future Directions & Synthesis

The chlorinated phenylethylamine scaffold remains a fertile ground for "scaffold morphing."

  • Deuteration: Replacing hydrogen with deuterium on the alpha-carbons of PCA analogs may reduce metabolic formation of reactive quinones, potentially separating therapeutic release from neurotoxicity.

  • N-Benzylation: Adding rigid N-benzyl groups (e.g., the "NBOMe" series) to 2C-C increases 5-HT2A affinity to sub-nanomolar levels, though safety profiles remain volatile.

Final Recommendation: Researchers utilizing chlorinated PEAs must rigorously control for lipid accumulation (phospholipidosis) in chronic dosing studies and utilize SERT-blockade controls to validate neurotoxic mechanisms.

References

  • Fuller, R. W., et al. (1975).[2] "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism."[2] Neuropharmacology. Link

  • Fuller, R. W. (1992).[6] "The effects of p-chloroamphetamine on brain serotonin neurons."[1][5][7] Neurochemical Research. Link

  • Lullmann, H., et al. (1978). "Lipidosis induced by amphiphilic cationic drugs." Biochemical Pharmacology. Link

  • Nichols, D. E. (2016). "Psychedelics."[8][9] Pharmacological Reviews. Link

  • Baumann, M. H., et al. (2014). "Structure-activity relationships of synthetic cathinones." Neuropharmacology. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Sourcing & Technical Profile: (S)-1-(2-Chlorophenyl)ethanamine

Executive Summary

This compound (CAS: 68285-26-7) is a high-value chiral building block, distinct from its more common para-isomer due to the steric hindrance imposed by the ortho-chlorine substituent. This structural feature significantly influences both its chemical synthesis and its pharmacological profile, making it a "privileged scaffold" in the development of GPCR modulators and kinase inhibitors.

Currently, the market for this compound is undergoing a technical shift. While traditional supply chains relied on Classical Diastereomeric Resolution (yielding max 50% theoretical recovery), modern manufacturing is pivoting toward Biocatalytic Transamination . This shift is stabilizing bulk pricing but introduces new Quality Assurance (QA) risks regarding enzyme residues and enantiomeric purity.

This guide provides a technical roadmap for researchers and procurement officers to navigate suppliers, validate quality, and understand the cost drivers of this critical intermediate.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in drug development, the procurement specification must go beyond simple purity. The ortho-substitution creates a unique impurity profile.

AttributeSpecificationTechnical Rationale
Chemical Name This compoundCrucial: Do not confuse with (S)-1-(4-Chlorophenyl)ethylamine (CAS 4187-56-8).
CAS Number 68285-26-7 Unique identifier for the (S)-enantiomer.
Molecular Formula C₈H₁₀ClNMW: 155.62 g/mol
Chiral Purity (ee%) ≥ 98.0% eeLower ee% indicates inefficient resolution or enzyme leakage.
Major Impurity A (R)-EnantiomerCompetitive inhibitor risk in biological assays.
Major Impurity B 2-ChloroacetophenoneStarting material; indicates incomplete conversion.
Physical State Colorless to pale yellow liquidDarkening indicates oxidation (store under Argon/N₂).

Manufacturing Economics: The "Why" Behind the Price

The price of this compound is dictated by the synthesis method. Understanding these routes allows you to assess whether a supplier's quote is realistic or a risk.

Route A: Classical Resolution (The "High Cost" Legacy Route)
  • Method: Racemic amine is reacted with a chiral acid (e.g., L-Tartaric acid) to form diastereomeric salts.

  • Economics: Maximum theoretical yield is 50% (the unwanted (R)-isomer is waste or requires expensive racemization).

  • Impact: Suppliers using this route have higher costs and generate more chemical waste.

Route B: Asymmetric Biocatalysis (The "Modern" Route)
  • Method: An ω-Transaminase enzyme transfers an amine group to 1-(2-chlorophenyl)ethanone.

  • Economics: Theoretical yield approaches 100%.

  • Impact: Lower cost at scale, but requires sophisticated QC to ensure no protein residue remains.

SynthesisRoutes cluster_0 Route A: Chemical Resolution cluster_1 Route B: Biocatalysis Start Raw Material: 1-(2-Chlorophenyl)ethanone Racemic Racemic Amine (Reductive Amination) Start->Racemic Enzyme ω-Transaminase (Amine Donor) Start->Enzyme Salt Diastereomeric Salt (w/ Tartaric Acid) Racemic->Salt Waste (R)-Isomer Waste (50% Loss) Salt->Waste ProductA (S)-Amine (Low Yield) Salt->ProductA ProductB (S)-Amine (High Yield) Enzyme->ProductB

Figure 1: Comparison of manufacturing routes. Route B (Green) offers superior economics but requires specialized enzymatic expertise.

Supply Chain & Price Trends

The market is bifurcated between high-cost catalog suppliers (Western) and bulk manufacturers (Asian).

Market Landscape
  • Tier 1: Catalog Aggregators (R&D Scale)

    • Examples: Sigma-Aldrich, Thermo Scientific, TCI.

    • Role: They likely repackage bulk material. High reliability, extensive QC data.

    • Target: Medicinal chemistry hits, <5g needs.

  • Tier 2: Specialized Chiral Manufacturers (Pilot/Bulk)

    • Examples: BLD Pharm, Ivy Fine Chemicals, specialized CMOs in Zhejiang/Jiangsu (China) and Hyderabad (India).

    • Role: Actual synthesis using transaminase or resolution technology.

    • Target: Process development, >100g needs.

Price Trend Analysis (2025-2026)

Pricing is non-linear due to the difficulty of the ortho-substitution.

ScaleEstimated Price Range (USD)Trend Driver
100 mg $130 - $160High: Includes repackaging, analysis, and inventory costs.
1 g $400 - $600Stable: R&D demand remains constant.
100 g $2,500 - $4,000Volatile: Depends on batch availability.
1 kg Inquiry Only (Est.

12k)
Decreasing: As transaminase libraries improve, bulk costs drop.

Key Insight: If a supplier offers this compound at the same price as the para-isomer (1-(4-chlorophenyl)ethylamine), flag it . The ortho-isomer is synthetically more difficult and should command a premium.

Procurement & Quality Assurance Protocol

To mitigate the risk of receiving the wrong isomer or low-quality material, implement this self-validating protocol.

Step 1: The "Identity" Gate

Before purchase, request a Chiral HPLC Trace .

  • Requirement: The chromatogram must show baseline separation of enantiomers.

  • Red Flag: A single peak without a reference standard for the (R)-isomer suggests the method may not be separating the enantiomers at all.

Step 2: The "Ortho" Verification

Upon receipt, run a ¹H-NMR.

  • Diagnostic Signal: Look for the splitting pattern of the aromatic protons. The ortho-substituted ring will show a distinct multiplet pattern different from the symmetric para-substitution (which shows clear doublets).

Step 3: Storage Logic
  • Protocol: Store at 2-8°C under Argon.

  • Reasoning: Chiral amines react with atmospheric CO₂ to form carbamates (white crust). This is often mistaken for degradation but can be reversed by acid wash.

QAWorkflow Receipt Receive Shipment Visual Visual Inspection: White/Yellow Liquid? Receipt->Visual NMR 1H-NMR Check: Confirm Ortho-Substitution Visual->NMR Pass Reject Reject / Return Visual->Reject Fail (Dark/Solid) ChiralHPLC Chiral HPLC: Confirm >98% ee NMR->ChiralHPLC Pass NMR->Reject Fail (Wrong Isomer) Decision Release for Use ChiralHPLC->Decision Pass ChiralHPLC->Reject Fail (<98% ee)

Figure 2: Incoming Quality Control (IQC) Decision Tree.

References

  • Ivy Fine Chemicals. Product Catalog: this compound (CAS 68285-26-7). Retrieved from

  • European Chemicals Agency (ECHA). Registration Dossier: (1S)-1-(2-chlorophenyl)ethan-1-amine. Retrieved from

  • PubChem. Compound Summary: 1-(2-Chlorophenyl)ethanamine.[1] Retrieved from

  • MDPI Catalysts. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (Discusses transaminase efficiency vs resolution). Retrieved from

  • US Patent Office. Resolution of Racemic Amines via Tartaric Acid (General Protocol). Retrieved from

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Chiral Herbicides Utilizing (S)-1-(2-Chlorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of chiral herbicides, with a specific focus on the application of (S)-1-(2-Chlorophenyl)ethylamine as a versatile chiral precursor. The document is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development. It outlines a representative synthetic pathway for a chiral chloroacetanilide herbicide, leveraging the stereochemical control offered by (S)-1-(2-Chlorophenyl)ethylamine. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Chirality in Modern Agrochemicals

The biological activity of many pesticides, including herbicides, is often dependent on their stereochemistry. Typically, only one enantiomer of a chiral herbicide exhibits the desired herbicidal efficacy, while the other may be less active or even inactive.[1] The use of single-enantiomer herbicides offers significant advantages, including reduced application rates, lower environmental impact, and improved target specificity.[2] Consequently, the development of efficient and stereoselective synthetic routes to chiral agrochemicals is a paramount objective in modern agricultural chemistry.[3][4]

Chloroacetamide herbicides are a major class of agrochemicals used for pre-emergent weed control.[1] A prominent example is (S)-metolachlor, where the (S)-enantiomer is responsible for the majority of the herbicidal activity.[5] While various methods exist for the synthesis of chiral herbicides, the use of chiral amines as resolving agents or chiral building blocks is a well-established and effective strategy.[4][6] This application note details a robust protocol for the synthesis of a representative chiral chloroacetanilide herbicide using (S)-1-(2-Chlorophenyl)ethylamine, a readily available chiral amine, to introduce the desired stereochemistry.

Overview of the Synthetic Strategy

The synthetic approach detailed below utilizes (S)-1-(2-Chlorophenyl)ethylamine as a chiral building block. The overall strategy involves the construction of a secondary amine intermediate, which is subsequently acylated with chloroacetyl chloride to yield the final chiral herbicide. This method ensures the incorporation of the chiral center from the starting amine into the final product.

Synthetic_Pathway A (S)-1-(2-Chlorophenyl)ethylamine C Reductive Amination A->C B Substituted Aniline B->C D Chiral Secondary Amine Intermediate C->D Formation of Chiral Intermediate F Acylation D->F E Chloroacetyl Chloride E->F G Chiral Chloroacetanilide Herbicide F->G Final Product Synthesis

Caption: General synthetic workflow for a chiral chloroacetanilide herbicide.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of a representative chiral chloroacetanilide herbicide.

Synthesis of the Chiral Secondary Amine Intermediate via Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of amines.[6] In this step, (S)-1-(2-Chlorophenyl)ethylamine is reacted with a substituted ketone (e.g., methoxyacetone, a precursor for the side chain of many chloroacetanilides) to form an imine in situ, which is then reduced to the corresponding chiral secondary amine.

Materials and Reagents:

  • (S)-1-(2-Chlorophenyl)ethylamine

  • Methoxyacetone

  • Methanol (Anhydrous)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (optional, as a catalyst for imine formation)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add (S)-1-(2-Chlorophenyl)ethylamine (1.0 eq) and anhydrous methanol.

  • Add methoxyacetone (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added to promote imine formation.

  • Stir the mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral secondary amine intermediate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis of the Final Chiral Chloroacetanilide Herbicide via N-Acylation

The final step involves the acylation of the chiral secondary amine intermediate with chloroacetyl chloride to form the desired N-chloroacetanilide herbicide.

Materials and Reagents:

  • Chiral Secondary Amine Intermediate (from step 3.1)

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or Toluene

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve the chiral secondary amine intermediate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure chiral chloroacetanilide herbicide.

Data Presentation and Characterization

The successful synthesis of the target chiral herbicide should be confirmed by various analytical techniques.

Table 1: Representative Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Expected Enantiomeric Excess (ee%)
Reductive Amination (S)-1-(2-Chlorophenyl)ethylamine, Methoxyacetone, NaBH₄Methanol0 to RT14-2075-90>98
N-Acylation Chiral Amine, Chloroacetyl Chloride, Et₃NDichloromethane0 to RT4-880-95>98

Characterization Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee%) of the final product. A suitable chiral stationary phase (e.g., Chiralcel OD-H or similar) should be used.

Mechanistic Insights and Rationale

The choice of (S)-1-(2-Chlorophenyl)ethylamine as the chiral source is pivotal. The stereocenter in this amine directs the stereochemical outcome of the subsequent reactions, ultimately leading to an enantiomerically enriched final product. The use of a chiral auxiliary that is incorporated into the final molecule is an atom-economical approach to asymmetric synthesis.

Acylation_Mechanism cluster_0 N-Acylation Step Chiral_Amine R¹R²NH (Chiral Secondary Amine) Intermediate R¹R²N⁺H-C(=O)-CH₂Cl Cl⁻ Chiral_Amine->Intermediate Nucleophilic Attack Chloroacetyl_Chloride Cl-C(=O)-CH₂Cl Chloroacetyl_Chloride->Intermediate Product R¹R²N-C(=O)-CH₂Cl (Chiral Herbicide) Intermediate->Product Deprotonation Base Et₃N Base->Product Byproduct Et₃N·HCl

Caption: Simplified mechanism of the N-acylation reaction.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a representative chiral chloroacetanilide herbicide using (S)-1-(2-Chlorophenyl)ethylamine as a key chiral building block. The described methods are based on well-established organic transformations and are designed to be readily implemented in a research or process development setting. The use of chiral amines like (S)-1-(2-Chlorophenyl)ethylamine continues to be a valuable strategy for the efficient and stereoselective synthesis of modern agrochemicals, contributing to the development of more effective and environmentally benign crop protection solutions.

References

  • Brenna, E., et al. (2017). Synthesis of Both Enantiomers of 1-(m-Hydroxyphenyl)ethylamine, an Important Intermediate for the Preparation of Valuable Active Pharmaceuticals. Molecules, 22(10), 1643. Available at: [Link]

  • Czaplicka, M., et al. (2020). The need to change the approach to the safe use of herbicides by developing chiral and environmentally friendly formulations: a series of enantioselective (R)- and (S)-phenylethylammonium chloroacetates. Green Chemistry, 22(22), 7894-7905. Available at: [Link]

  • Li, G., et al. (2022). Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination. Chemical Science, 13(40), 11957-11963. Available at: [Link]

  • Ishikawa, T., et al. (2020). Synthesis and herbicidal activity of optically active cinmethylin, its enantiomer, and C3-substituted cinmethylin analogs. Journal of Pesticide Science, 45(4), 235-242. Available at: [Link]

  • Liu, Y., et al. (2021). Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis. International Journal of Molecular Sciences, 22(16), 8539. Available at: [Link]

  • Wang, Z., et al. (2009). Chemoenzymatic Synthesis of the Chiral Herbicide: (S)-Metolachlor. Chinese Journal of Chemistry, 27(9), 1769-1772. Available at: [Link]

  • Zhang, C., et al. (2018). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. ACS Catalysis, 8(9), 8072-8079. Available at: [Link]

  • Shin, J.-S., & Kim, B.-G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. Available at: [Link]

  • González-Vera, J. A., et al. (2022). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 27(23), 8493. Available at: [Link]

  • PrepChem. (2023). Synthesis of 3-chloroacetanilide. Available at: [Link]

  • O'Donovan, R. (2002). Development of a synthetic route to the active ingredient of an agricultural herbicide. Dublin City University.
  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • Wu, S., et al. (2023). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. World Journal of Microbiology and Biotechnology, 39(8), 221. Available at: [Link]

  • Ortiz-Alvarado, R., et al. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 13(4), 536-550. Available at: [Link]

  • Google Patents. (n.d.). CN102344355B - Method for preparing chiral (S)-2-propionic acid.
  • Nalla, V., et al. (2023). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc, 2023(6), 164-170. Available at: [Link]

Sources

Application Note: Advanced Protocols for Diastereomeric Salt Crystallization with Chiral Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

The separation of enantiomers from a racemic mixture remains a critical bottleneck in pharmaceutical development and asymmetric synthesis. Because enantiomers possess identical physicochemical properties in an achiral environment, they cannot be separated by standard physical means.1 overcomes this limitation by reacting a racemic amine base with an enantiopure chiral acid (the resolving agent)[1].

The Causality of Resolution: This reaction converts the enantiomeric pair into a pair of diastereomeric salts. Due to their distinct spatial arrangements, these diastereomers exhibit different lattice energies and, consequently, different solubilities in a given solvent system. By carefully controlling thermodynamics (temperature) and kinetics (supersaturation), the less soluble diastereomeric salt is forced to nucleate and precipitate, leaving the more soluble salt enriched in the mother liquor.

Advanced Resolution Strategies

To optimize yield and enantiomeric excess (ee%), several advanced methodologies have evolved beyond the classical 1:1 stoichiometric resolution:

  • The Pope-Peachey Method (Half-Equivalent Method): This kinetically controlled approach uses 0.5 equivalents of the chiral resolving acid and 0.5 equivalents of an inexpensive achiral acid (e.g., HCl).2[2]. This prevents co-precipitation and improves the optical purity of the first crop.

  • Dutch Resolution: This technique employs a "family" of structurally related resolving agents (e.g., a primary resolving agent mixed with 5-10 mol% of its derivatives).3[3].

  • Cocrystal-Based Resolution (CBR): A modern extension where.

Workflow Visualization

G Racemate Racemic Amine Base (R/S-mixture) Mix Salt Formation in Solvent (Heating & Stirring) Racemate->Mix Acid Chiral Resolving Acid (e.g., L-Tartaric Acid) Acid->Mix Cryst Fractional Crystallization (Cooling & Nucleation) Mix->Cryst Filter Vacuum Filtration Cryst->Filter Solid Less Soluble Salt (e.g., R-Base • L-Acid) Filter->Solid Solid Liquor Mother Liquor (Enriched S-Base • L-Acid) Filter->Liquor Filtrate Recryst Recrystallization (Enrichment to constant de%) Solid->Recryst Basify Salt Breaking (Aqueous NaOH, pH > 10) Recryst->Basify Extract Liquid-Liquid Extraction (Organic Solvent) Basify->Extract PureBase Resolved Enantiomer (High ee%) Extract->PureBase Organic Phase RecoverAcid Recovered Chiral Acid (Aqueous Layer) Extract->RecoverAcid Aqueous Phase

Workflow for chiral resolution via diastereomeric salt crystallization and freebase recovery.

Experimental Protocol: Self-Validating System

This protocol is designed as a self-validating loop. Do not proceed to the next phase until the validation checkpoint criteria are met.

Phase 1: High-Throughput Solvent & Agent Screening

Causality: The success of resolution is dictated by the solubility difference (


) between the two diastereomeric salts.4[4].
  • Prepare a matrix of 2 mL glass vials containing 0.5 mmol of the racemic amine.

  • Add 0.5 mmol of various resolving agents (e.g., L-Tartaric acid, (R)-Mandelic acid, (+)-Camphorsulfonic acid) to the respective vials.

  • Add 1.0 mL of screening solvents (e.g., Methanol, Ethanol/Water 9:1, Acetone, Isopropanol).

  • Heat the vials to 60 °C while shaking until complete dissolution occurs.

  • Cool the vials slowly to 20 °C at a rate of 0.5 °C/min to induce crystallization.

  • Isolate the precipitate via centrifugation, dry, and determine the yield and ee% via Chiral HPLC.

  • Validation Checkpoint 1: Calculate the Resolution Efficiency (

    
    -factor = Yield 
    
    
    
    ee%). Proceed to Phase 2 only with the solvent/agent pair that yields an
    
    
    -factor
    
    
    .
Phase 2: Preparative Salt Formation & Crystallization

Causality: Heating ensures complete dissolution and thermodynamic equilibrium. Slow cooling controls the supersaturation rate, promoting the growth of large, pure crystals rather than rapid, impure kinetic precipitation.

  • In a round-bottom flask, dissolve 100 mmol of the racemic amine in the optimized solvent (determined in Phase 1).

  • In a separate flask, dissolve 100 mmol of the selected chiral resolving acid in the same solvent with gentle heating.

  • Slowly add the acid solution to the amine solution under continuous stirring at 60 °C.

  • Maintain the temperature at 60 °C for 30 minutes to ensure complete salt formation.

  • Turn off the heating mantle and allow the solution to cool to room temperature undisturbed over 12-16 hours. Note: If supersaturation persists without nucleation, seed the solution with a few crystals of the desired diastereomeric salt.

  • Collect the precipitated crystals by vacuum filtration and wash with a minimal amount of ice-cold solvent.

Phase 3: Recrystallization (Purity Enhancement)

Causality: The initial crystalline crop often contains occlusions of the mother liquor or co-precipitated more-soluble salt. Recrystallizing from a minimal amount of hot solvent purifies the crystal lattice.

  • Suspend the crude diastereomeric salt in a minimal volume of the boiling crystallization solvent.

  • Add solvent dropwise until the salt is completely dissolved.

  • Allow the solution to cool slowly to room temperature to yield the first recrystallized crop.

  • Filter, dry, and measure the specific rotation

    
    .
    
  • Validation Checkpoint 2: Repeat the recrystallization process. The system validates itself when two consecutive crops yield a constant specific rotation (

    
    ), indicating maximum diastereomeric purity.
    
Phase 4: Salt Breaking (Freebasing) & Agent Recovery

Causality:1[1]. The neutral amine partitions into the organic phase, while the chiral acid remains in the aqueous phase as a sodium salt, allowing for near-quantitative recovery.

  • Dissolve the pure diastereomeric salt in distilled water (10 mL/g of salt).

  • Add 1 M NaOH dropwise under vigorous stirring until the pH of the aqueous solution exceeds 10.

  • Validation Checkpoint 3: Verify pH > 10 using a calibrated pH meter to ensure complete freebasing.

  • Transfer the mixture to a separatory funnel and extract three times with an organic solvent (e.g., Dichloromethane or Diethyl Ether).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure amine.

  • Agent Recovery: Acidify the remaining aqueous layer with 1 M HCl to pH < 2 to precipitate the chiral resolving acid. Filter and dry for reuse.

Data Presentation & Analytical Validation

Quantitative tracking of the resolution process is mandatory. Below are representative data structures summarizing the expected outputs of Phase 1 and Phase 3.

Table 1: High-Throughput Screening of Resolving Agents (Hypothetical Data for 1-Phenylethylamine)

Resolving AgentSolvent SystemSalt Yield (%)ee% (Liberated Amine)S-Factor
(R)-Mandelic AcidMethanol42.065.00.27
L-Tartaric AcidEthanol/Water (9:1)38.588.00.34
(+)-Camphorsulfonic AcidAcetone48.015.00.07
(R)-Atrolactic Acid Isopropanol 45.0 92.0 0.41

Conclusion: (R)-Atrolactic acid in Isopropanol passes Validation Checkpoint 1 (


-factor > 0.3) and is selected for scale-up.

Table 2: Recrystallization Enrichment Profile (L-Tartaric Acid Salt)

Crystallization StepMass of Salt (g)Specific Rotation

ee% (Chiral HPLC)
Crude (1st Crop)15.2+12.5°88.0%
1st Recrystallization12.8+16.2°96.5%
2nd Recrystallization11.5+17.8°>99.5%
3rd Recrystallization10.9+17.9°>99.5%

Conclusion: Constant specific rotation is achieved between the 2nd and 3rd recrystallization (


), satisfying Validation Checkpoint 2.

References

  • BenchChem. "Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid."
  • ACS Publications (Organic Process Research & Development).
  • ResearchGate.
  • Tetrahedron: Asymmetry (mdma.ch).
  • RSC Publishing (Chemical Science).

Sources

Reductive amination conditions for high enantioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Chiral amines are pharmacophores in approximately 40% of small-molecule drugs. While classical resolution of racemates is inefficient (max 50% yield), Asymmetric Reductive Amination (ARA) offers a direct, atom-economical route from prochiral ketones to enantiopure amines.

Achieving high enantioselectivity (>95% ee) requires selecting the correct catalytic system based on substrate sterics and electronic properties. This guide details the two most robust methodologies currently employed in high-throughput drug discovery and process chemistry: Iridium-Catalyzed Direct ARA and Biocatalytic ARA (Imine Reductases) .

Method Selection Matrix
FeatureTransition Metal (Ir-Catalysis) Biocatalysis (IREDs/AmDH) Organocatalysis (CPA)
Primary Target Aryl-alkyl ketones, bulky substratesAliphatic ketones, cyclic ketonesAcid-sensitive substrates
Enantioselectivity High (90–99% ee)Ultra-High (>99% ee)Good (85–95% ee)
Reaction Medium Organic solvents (THF, MeOH, TFE)Aqueous Buffer (pH 7–9)Non-polar (Toluene, Benzene)
Scalability Excellent (kg to ton scale)Excellent (fermentation dependent)Moderate (reagent cost)
Key Limitation Trace metal removal requiredEnzyme screening requiredLow Atom Economy (Hantzsch ester)

Method A: Iridium-Catalyzed Direct Asymmetric Reductive Amination[1][2][3]

Mechanism & Rationale: Iridium complexes utilizing chiral phosphoramidite or P,N-ligands (e.g., f-Binaphane, Feringa-type ligands) are the industry standard. The reaction proceeds via a "Direct" mechanism where the imine is generated in situ.

  • Imine Activation: The addition of Brønsted acids (e.g., acetic acid) or Lewis acids (Ti(OiPr)₄) promotes the condensation of the ketone and amine.

  • Stereocontrol: The chiral ligand creates a steric pocket that directs the hydride attack from the Ir-H species to the pro-S or pro-R face of the coordinated iminium ion.

Visualization: Iridium Catalytic Cycle

Ir_Catalytic_Cycle cluster_imine In Situ Imine Formation Start Pre-Catalyst [Ir(COD)Cl]2 + Chiral Ligand Active Active Ir-H Species (Chiral Complex) Start->Active H2, Solvent Coordination Imine Coordination (Substrate Binding) Active->Coordination + Imine (in situ) Transition Stereoselective Hydride Transfer Coordination->Transition Face-Selective Release Amine Product Release Transition->Release Reductive Elimination H2_Add H2 Oxidative Addition Release->H2_Add - Product H2_Add->Active Regeneration Ketone Ketone Imine Imine Intermediate Ketone->Imine + Acid Additive - H2O Amine Amine Amine->Imine Imine->Coordination

Figure 1: Catalytic cycle for Iridium-mediated asymmetric reductive amination. The cycle relies on the in situ formation of the imine (grey box) which then enters the chiral Ir-cycle.

Protocol: Ir-Phosphoramidite Catalyzed ARA

Target: Synthesis of chiral


-methylbenzylamine derivatives.
Scale:  1.0 mmol (Adaptable to process scale).

Materials:

  • Pre-catalyst:

    
     (1.0 mol%)
    
  • Chiral Ligand: (S)-Monodentate Phosphoramidite (e.g., Feringa ligand L1) (2.2 mol%)

  • Substrates: Acetophenone (1.0 equiv), Benzylamine (1.2 equiv)

  • Additives: Ti(OiPr)₄ (10 mol%) or Acetic Acid (1.0 equiv) depending on ketone reactivity.

  • Solvent: Toluene or THF (Anhydrous).

  • Reductant: Hydrogen Gas (

    
    ) - 20-50 bar.
    

Step-by-Step Procedure:

  • Catalyst Formation (Glovebox/Schlenk Line):

    • In a dry vial, dissolve

      
       (3.4 mg, 0.005 mmol) and the Chiral Phosphoramidite Ligand (0.011 mmol) in anhydrous Toluene (1 mL).
      
    • Stir at room temperature for 30 minutes to form the active chiral complex. The solution typically turns from orange to clear/yellow.

  • Substrate Addition:

    • Add Acetophenone (120 mg, 1.0 mmol) and Benzylamine (128 mg, 1.2 mmol) to the catalyst solution.

    • Critical Step: Add the additive.[1] For unactivated ketones, add Ti(OiPr)₄ (30

      
      L). For acid-stable substrates, Acetic Acid (60 
      
      
      
      L) is often superior for rate acceleration.
  • Hydrogenation:

    • Transfer the vial to a high-pressure steel autoclave.

    • Purge with

      
       gas (3 cycles) to remove oxygen.
      
    • Pressurize to 30 bar (435 psi) .

    • Stir at room temperature (25°C) for 16–24 hours. Note: Heating to 50°C increases rate but may slightly erode ee.

  • Workup & Analysis:

    • Carefully vent the autoclave.

    • Filter the reaction mixture through a short pad of Celite/Silica to remove metal residues. Rinse with EtOAc.

    • Quantification: Analyze conversion via GC-MS or NMR.

    • Enantioselectivity: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Validation Criteria:

  • Conversion: >95%

  • Enantiomeric Excess: >94% ee[1][2]

Method B: Biocatalytic Asymmetric Reductive Amination

Mechanism & Rationale: Biocatalysis has surpassed chemical catalysis for many aliphatic and cyclic ketones due to superior stereocontrol. Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs) operate under mild aqueous conditions.

  • Cofactor Dependency: Requires NADPH or NADH.

  • Recycling System: A coupled enzyme (Glucose Dehydrogenase - GDH) recycles the expensive cofactor using Glucose as the sacrificial reductant.

Visualization: Biocatalytic Workflow

Bio_Workflow Glucose Glucose (Sacrificial) GDH GDH Enzyme Glucose->GDH Gluconolactone Gluconolactone NADP NADP+ NADP->GDH NADPH NADPH IRED IRED Enzyme NADPH->IRED Ketone Ketone + Amine Imine Imine (Spontaneous/Enzymatic) Ketone->Imine Imine->IRED Product Chiral Amine GDH->Gluconolactone GDH->NADPH IRED->NADP IRED->Product

Figure 2: Coupled enzymatic cycle. GDH regenerates the hydride donor (NADPH), driving the IRED-mediated reduction of the imine to the chiral amine.

Protocol: IRED-Catalyzed ARA[2][3]

Target: Synthesis of chiral cyclic amines (e.g., N-cyclopropyl-cyclohexylamine derivatives). Scale: 50 mg (Screening scale) to 10 g (Prep scale).

Materials:

  • Enzyme: Commercial IRED Screening Kit (e.g., from Codexis or Almac) or expressed Streptomyces sp. IRED.

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) (5 U/mg) + NADP+ (1 mM).

  • Sacrificial Substrate: D-Glucose (1.5 equiv).

  • Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.5.

  • Co-solvent: DMSO (10% v/v) to improve substrate solubility.

Step-by-Step Procedure:

  • Buffer Preparation:

    • Prepare 10 mL of KPi buffer (pH 7.5) containing NADP+ (1 mM) and D-Glucose (1.5 equiv relative to ketone).

  • Enzyme Mix:

    • Add GDH (10 mg) and the specific IRED lyophilisate (20 mg) to the buffer. Gently shake to dissolve (do not vortex vigorously to avoid protein denaturation).

  • Reaction Initiation:

    • Dissolve the Ketone substrate (0.2 mmol) and Amine partner (0.4–1.0 mmol, excess drives equilibrium) in DMSO (1 mL).

    • Add the DMSO solution dropwise to the aqueous enzyme mixture. Total volume: 10 mL.

  • Incubation:

    • Incubate in an orbital shaker at 30°C and 150 rpm for 24 hours.

    • pH Control: Check pH periodically; if it drops below 7.0 (due to gluconic acid formation), adjust with 1M NaOH.

  • Workup:

    • Basify reaction mixture to pH >11 using 5M NaOH (to deprotonate the amine product).

    • Extract 3x with MTBE or Ethyl Acetate.

    • Dry organic layer over

      
       and concentrate.
      

Validation Criteria:

  • Conversion: >90%

  • Enantiomeric Excess: >99% ee (Biocatalysis typically yields optical purity superior to metal catalysis).

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (Metal) Imine formation is slow/unfavorable.Add 4Å Molecular Sieves to remove water. Increase [Acid] or switch to

.
Low ee (Metal) Background non-catalyzed reduction.Lower temperature to 0°C. Ensure ligand:metal ratio is >1:1 to prevent free metal activity.
Low Conversion (Bio) Enzyme inhibition by amine/product.Use a fed-batch approach (add substrate in portions). Screen different IRED homologs.
Racemization Product is configurationally unstable.Isolate immediately. Store as HCl salt.

References

  • Iridium-Catalyzed Direct Asymmetric Reductive Amination

    • Title: "Iridium-catalyzed direct asymmetric reductive amination of arom
    • Source: Organic Chemistry Frontiers, 2017.
    • URL:[Link]

  • Biocatalytic Reductive Amination Review

    • Title: "Biocatalytic Reductive Aminations with NAD(P)H-Dependent Enzymes: Enzyme Discovery, Engineering and Synthetic Applications"[3]

    • Source: Chemical Society Reviews, 2024.[3]

    • URL:[Link]

  • Organocatalytic Approach (Hantzsch Esters)

    • Title: "Enantioselective Organocatalytic Reductive Amin
    • Source: Journal of the American Chemical Society, 2006.
    • URL:[Link]

  • Scale-Up of IRED Reactions

    • Title: "Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amin
    • Source: Organic Process Research & Development, 2019.
    • URL:[Link]

Sources

Application Note: Scalable Manufacturing of (S)-1-(2-Chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (S)-1-(2-Chlorophenyl)ethanamine (CAS: 39959-67-6 for racemate) Focus: Scalable Process Chemistry, Biocatalysis, and Chiral Resolution

Strategic Overview

This compound is a highly valuable chiral building block used in the synthesis of active pharmaceutical ingredients (APIs), including agricultural chemicals and clopidogrel-analogous therapeutics. The presence of the ortho-chloro substituent introduces significant steric hindrance, making asymmetric synthesis challenging.

To achieve scalable, metric-driven manufacturing, process chemists typically rely on two validated pathways:

  • Biocatalytic Asymmetric Reductive Amination: The modern gold standard, utilizing engineered

    
    -transaminases to convert prochiral ketones directly into chiral amines with perfect atom economy.
    
  • Classical Diastereomeric Salt Resolution: A robust, legacy approach that relies on the fractional crystallization of a racemic amine mixture using a chiral acid.

This guide details both methodologies, explaining the mechanistic causality behind the experimental parameters to ensure highly reproducible, self-validating workflows.

Pathway A: Biocatalytic Asymmetric Reductive Amination

Scientific Rationale & Causality

The biocatalytic approach utilizes an engineered (S)-selective


-transaminase (

-TA) to convert 2'-chloroacetophenone into this compound[1]. The primary challenge in transaminase chemistry is the thermodynamic equilibrium, which naturally favors the ketone over the amine.

To overcome this, isopropylamine (iPrNH₂) is used as the amine donor. It is inexpensive, highly soluble, and generates acetone as a byproduct. By applying a mild nitrogen sweep or vacuum, the volatile acetone is continuously removed from the reaction matrix, shifting the equilibrium toward complete amine conversion[1]. Furthermore, engineered transaminases have been specifically evolved to tolerate high concentrations of isopropylamine (up to 2 M) and accommodate bulky ortho-substituted aromatic rings[2]. The reaction is strictly buffered at pH 8.5; this specific pH balances the stability of the Pyridoxal-5'-phosphate (PLP) cofactor while ensuring a sufficient fraction of isopropylamine (pKa ~10.6) remains unprotonated to act as a nucleophile.

Workflow Visualization

BiocatalyticWorkflow K 2'-Chloroacetophenone (Prochiral Ketone) RXN Biocatalytic Amination (pH 8.5, 35°C) K->RXN IPA Isopropylamine (Amine Donor) IPA->RXN ENZ ω-Transaminase + PLP (Biocatalyst) ENZ->RXN DSP Downstream Processing (Extraction & Salt Formation) RXN->DSP Crude Amine ACE Acetone (Removed via N2 sweep) RXN->ACE Equilibrium shift PROD This compound (>99% ee) DSP->PROD Purified API Intermediate

Figure 1: Biocatalytic workflow for the asymmetric synthesis of this compound.

kg Scale Protocol

Self-Validating System: The stoichiometric release of acetone directly correlates with the conversion of the starting ketone. Tracking acetone evolution provides a real-time, self-validating metric for reaction progress.

  • Buffer & Cofactor Preparation: In a 10 L jacketed reactor, prepare 5 L of 100 mM sodium phosphate buffer. Adjust to pH 8.5. Add 2.5 g of Pyridoxal-5'-phosphate (PLP) and stir until fully dissolved (solution will turn bright yellow).

  • Donor & Substrate Addition: Add 1.5 L of isopropylamine (amine donor). Re-adjust the pH to 8.5 using 6M HCl. Add 1.0 kg of 2'-chloroacetophenone (substrate). The system will form a biphasic suspension.

  • Biocatalyst Addition: Add 50 g of engineered (S)-selective

    
    -transaminase powder.
    
  • Reaction & Equilibrium Shifting: Heat the reactor to 35 °C. Initiate a gentle subsurface nitrogen sweep (0.5 vvm) to strip the evolving acetone. Route the exhaust through a chilled condenser to trap the acetone.

  • Monitoring: Sample the organic phase every 4 hours. Analyze via GC-FID. Validation Checkpoint: The reaction is deemed complete when 2'-chloroacetophenone depletion plateaus (<2% remaining, typically 24-36 hours).

  • Downstream Processing: Adjust the reactor pH to 12.0 using 10 M NaOH to ensure the product amine is fully unprotonated. Extract with methyl tert-butyl ether (MTBE) (3 x 2 L).

  • Isolation: Dry the combined MTBE layers over anhydrous Na₂SO₄. To isolate as a stable salt, bubble dry HCl gas into the MTBE until precipitation ceases. Filter the resulting this compound hydrochloride salt and dry under vacuum.

Pathway B: Classical Diastereomeric Salt Resolution

Scientific Rationale & Causality

When the starting material is racemic 1-(2-chlorophenyl)ethanamine (often produced via inexpensive chemical reductive amination), diastereomeric salt resolution is the method of choice. This process relies on reacting the racemic amine with an enantiopure chiral acid, such as (S)-Mandelic acid or (+)-Tartaric acid[3][4].

The causality behind the separation lies in the solid-state lattice energy. The (S)-amine-(S)-mandelate salt packs more efficiently in the crystal lattice than the (R)-amine-(S)-mandelate salt due to optimal


 stacking and hydrogen bonding networks. This difference in lattice energy translates to a significant difference in solubility in polar protic solvents (like methanol/water), allowing the desired (S,S)-diastereomer to selectively crystallize out of solution[4]. To make this process economically viable, the unwanted (R)-amine must be recovered, racemized, and fed back into the resolution loop[3].
Workflow Visualization

ResolutionWorkflow RAC Racemic 1-(2-Chlorophenyl)ethanamine SALT Diastereomeric Salt Formation (in Methanol/Water) RAC->SALT MA (S)-Mandelic Acid (Resolving Agent) MA->SALT CRYST Fractional Crystallization SALT->CRYST SSALT (S)-Amine-(S)-Mandelate (Solid Precipitate) CRYST->SSALT Crystallizes RSALT (R)-Amine-(S)-Mandelate (Mother Liquor) CRYST->RSALT Remains soluble BASE Basification (NaOH) & Extraction SSALT->BASE RACEM Racemization (Recycling) RSALT->RACEM SPROD Pure this compound BASE->SPROD RACEM->RAC Loop

Figure 2: Classical diastereomeric salt resolution and racemization recycling loop.

kg Scale Protocol

Self-Validating System: The optical rotation of the liberated amine serves as the ultimate validation of the crystallization's success.

  • Salt Formation: In a 10 L reactor, dissolve 1.0 kg (6.42 mol) of racemic 1-(2-chlorophenyl)ethanamine in 4 L of Methanol. In a separate vessel, dissolve 0.98 kg (6.42 mol) of (S)-Mandelic acid in 2 L of warm water.

  • Crystallization: Slowly add the aqueous mandelic acid solution to the methanolic amine solution at 50 °C. Stir for 30 minutes, then cool the reactor linearly to 5 °C over 6 hours. Seed crystals of the (S,S)-salt can be added at 35 °C to induce controlled nucleation.

  • Filtration: Filter the resulting thick white slurry. Wash the filter cake with 500 mL of ice-cold 2:1 Methanol/Water.

  • Validation Checkpoint: Take a 1 g aliquot of the wet cake, suspend in water, basify with NaOH, extract with dichloromethane, evaporate, and measure the optical rotation of the neat oil. If the enantiomeric excess (ee) is <95%, perform a second recrystallization of the bulk cake from Methanol/Water.

  • Basification & Recovery: Suspend the enantiopure (S,S)-salt in 3 L of water. Add 20% NaOH solution until the pH reaches >12. The free (S)-amine will phase-separate as an oil. Extract with MTBE (2 x 1.5 L), dry over Na₂SO₄, and concentrate under vacuum to yield the pure this compound.

  • Resolving Agent Recovery: Acidify the aqueous layer from Step 5 with concentrated HCl to pH 2. The (S)-Mandelic acid will precipitate and can be filtered, dried, and reused[4].

Comparative Process Metrics

The following table summarizes the quantitative data and operational metrics for both scalable pathways, allowing process chemists to select the optimal route based on available infrastructure.

MetricBiocatalytic AminationClassical Resolution
Starting Material 2'-ChloroacetophenoneRacemic 1-(2-Chlorophenyl)ethanamine
Theoretical Yield 100%50% (without racemization loop)
Enantiomeric Excess (ee) >99%>95% (after one recrystallization)
E-Factor (Waste/Product) Low (Aqueous buffer, highly biodegradable)Medium (High solvent usage for crystallization)
Scalability Excellent (Telescoped one-pot process)Good (Requires multiple unit operations)
Primary Cost Driver Engineered Enzyme / CofactorResolving Agent / Solvent Recovery

References

  • Mathew, S., et al. "Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity." ACS Catalysis, 2023.[Link]

  • "Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor." ACS Catalysis, 2021.[Link]

  • "An Improved Resolution of (±)-1-Phenylethylamine." The Chemical Educator, 2015. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Stability of (S)-1-(2-Chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CPE-S-STAB-001 Status: Open Priority: Critical Subject: Prevention of Racemization and Degradation during Storage

Executive Summary

You are encountering stability issues with (S)-1-(2-Chlorophenyl)ethanamine , a chiral benzylic amine. Unlike simple alkyl amines, this molecule possesses a benzylic hydrogen at the chiral center. The presence of the 2-chloro substituent on the phenyl ring exerts an electron-withdrawing inductive effect (-I), which significantly increases the acidity of this benzylic proton compared to the unsubstituted parent (1-phenylethanamine).

This structural feature makes the free base highly susceptible to base-catalyzed racemization and oxidative degradation (imine formation). To preserve enantiomeric excess (ee%), you must transition from storing the "Free Base" to storing the "Salt Form" immediately.

Module 1: The Chemistry of Instability (Root Cause Analysis)

Why is my compound racemizing?

Racemization in benzylic amines is rarely spontaneous; it is induced by environmental triggers. The mechanism typically follows a deprotonation/reprotonation pathway or an oxidation/reduction cycle.

Mechanism 1: Base-Catalyzed Proton Exchange

The benzylic proton (


) is acidic. Even weak bases (or basic impurities in glass) can abstract this proton, forming a planar, achiral carbanion intermediate. When the proton returns, it attacks from either face, resulting in a racemic mixture.[1]
Mechanism 2: Oxidative Dehydrogenation (The "Yellowing" Effect)

If stored as a free base in air, the amine reacts with atmospheric oxygen or CO2.

  • Carbamate Formation: Reaction with CO2 forms carbamates, which can facilitate proton exchange.

  • Imine Formation: Oxidation leads to an imine (

    
    ) intermediate. The chiral center is lost at the imine stage (
    
    
    
    hybridization). Hydrolysis of this imine yields the ketone or returns the amine as a racemate.
Visualization: Racemization Pathways

RacemizationPathways S_Enantiomer (S)-Enantiomer (Chiral, Active) Carbanion Planar Carbanion (Achiral Intermediate) S_Enantiomer->Carbanion Deprotonation (-H+) (Base Catalyzed) Imine Imine / Enamine (Achiral Oxidized Form) S_Enantiomer->Imine Oxidation (-2H) Carbanion->S_Enantiomer +H+ (Retention) R_Enantiomer (R)-Enantiomer (Impurity) Carbanion->R_Enantiomer +H+ (Inversion) Racemate Racemic Mixture (50:50 S/R) Imine->Racemate Reduction/Hydrolysis R_Enantiomer->Racemate Accumulation

Figure 1: Mechanistic pathways leading to loss of optical purity. The planar carbanion and imine intermediates are the "chiral death" points of the molecule.

Module 2: Optimal Storage Protocols (Standard Operating Procedure)

To prevent the mechanisms above, you must lock the nitrogen lone pair and the benzylic proton.

The Golden Rule: Store as a Salt

Never store this compound as a free base oil for periods exceeding 24 hours. Convert it to a crystalline salt.[2] The lattice energy of the crystal and the protonation of the amine significantly raise the activation energy required for racemization.

Recommended Salt Forms
Salt FormStabilityHygroscopicityNotes
Hydrochloride (HCl) HighModerateBest for long-term bulk storage. Forms a stable lattice.
L-Tartrate Very HighLowPreferred. The diastereomeric salt adds a second layer of chiral stability.
Free Base (Oil) Critical N/ADO NOT STORE. Prone to oxidation (yellowing) and CO2 absorption.
Step-by-Step Storage Workflow
  • Salt Formation: Dissolve the free base in dry ethanol or diethyl ether. Add 1.05 equivalents of anhydrous HCl (in dioxane/ether) or L-Tartaric acid. Filter the precipitate.[3]

  • Drying: Dry the salt under high vacuum (< 1 mbar) at ambient temperature to remove solvent traces. Solvents can act as proton-transfer shuttles.

  • Atmosphere: Flush the storage vial with Argon (preferred over Nitrogen due to density).

  • Temperature: Store at -20°C .

    • Why? Reaction rates for inversion drop exponentially with temperature (Arrhenius equation).

  • Container: Amber borosilicate glass with a Teflon-lined cap.

    • Why? Prevents UV-induced radical formation and alkali leaching from cheap soda-lime glass.

Module 3: Troubleshooting & Remediation

FAQ: Common Issues

Q: My sample turned from clear oil to yellow. Is it ruined?

  • Diagnosis: Oxidation has occurred, likely forming imines or diazo-compounds.

  • Impact: Your ee% has likely dropped, and chemical purity is compromised.

  • Action: Do not use "as is." Proceed to Remediation Protocol A .

Q: I stored the HCl salt, but the ee% still dropped after 6 months. Why?

  • Diagnosis: Likely moisture ingress.[4] Water acts as a plasticizer in the crystal lattice and can facilitate proton exchange even in salts.

  • Action: Recrystallize immediately using Remediation Protocol B .

Emergency Remediation Protocols

If you detect racemization (e.g., ee drops from >99% to 90%), use Classical Resolution to restore purity.

Protocol: Tartrate Resolution (Restoring Optical Purity)

This method utilizes the solubility difference between the (S,S)-diastereomeric salt and the (R,S)-salt.[5]

  • Free Basing (if currently a salt): Dissolve sample in water, basify with 1M NaOH to pH 12, and extract with MTBE (Methyl tert-butyl ether). Dry organic layer over Na2SO4 and concentrate.

  • Salt Formation:

    • Dissolve the amine (1.0 eq) in Methanol.

    • Add L-(+)-Tartaric acid (1.0 eq) dissolved in warm Methanol.

    • Note: Using the "natural" L-tartaric acid with the (S)-amine typically forms the less soluble diastereomer (verify specific solubility for 2-Cl derivative; if no precipitate, switch to D-Tartaric acid).

  • Crystallization: Heat to reflux until clear, then cool slowly to Room Temperature, then to 4°C overnight.

  • Filtration: Collect the crystals. The solid is usually the optically pure diastereomeric salt.

  • Validation: Check ee% via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column, Hexane/IPA mobile phase).

References & Authority

  • Mechanism of Amine Racemization:

    • Source: IUPAC Gold Book & Standard Organic Stereochemistry.

    • Context: Racemization via enolization/carbanion formation is the standard pathway for

      
      -chiral amines/ketones.
      
    • Reference:

  • Resolution of Chiral Amines (Tartrate Method):

    • Source:Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives.

    • Context: Confirms the use of L-Tartaric acid and Dibenzoyltartaric acid as the "Gold Standard" for resolving 1-phenylethylamine derivatives.

    • Reference:

  • Stability of Ammonium Salts:

    • Source:Basicity of Amines and Ammonium Salt Formation.

    • Context: Explains the pKa shift and stabilization of the nitrogen lone pair upon salt formation, preventing oxidation.

    • Reference:

  • Benzylic Amine Acidity:

    • Source:Nucleophilic α-Functionalization of Benzyl Amines.

    • Context: Discusses the acidity of benzylic protons and the electronic effects of substituents (like 2-Cl) on stability.

    • Reference:

Sources

Technical Support Center: Asymmetric Hydrogenation of Imines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the asymmetric hydrogenation of imines. We address critical bottlenecks—such as catalyst poisoning, poor chiral recognition, and substrate degradation—providing mechanistically grounded solutions and field-validated protocols.

Diagnostic Workflow: Yield & Enantioselectivity Optimization

Troubleshooting Start Imine Hydrogenation Issue Detected Issue Yield or Enantioselectivity (ee) Drop? Start->Issue Yield Low Yield / Conversion Issue->Yield EE Low Enantioselectivity (ee) Issue->EE Poison Catalyst Deactivation (Product Inhibition)? Yield->Poison Hydro Substrate Hydrolysis (Moisture)? Yield->Hydro Ligand Poor Chiral Recognition (Dialkyl vs Aryl)? EE->Ligand AddAcid Add Brønsted Acid (e.g., AcOH) + I2 Poison->AddAcid Yes AddSieves Add 4Å Molecular Sieves or CuCl2-Silica Purify Hydro->AddSieves Yes ChangeLigand Optimize Ligand Sterics (SpiroPNP, Josiphos) Ligand->ChangeLigand Yes

Troubleshooting workflow for low yield and enantioselectivity in imine hydrogenation.

Frequently Asked Questions (FAQs): Causality & Troubleshooting

Q1: My conversion stalls at 30-40%, even with elevated hydrogen pressure. What is causing this catalyst deactivation, and how do I resolve it? Causality: Imines and their resulting chiral amine products are strong Lewis bases. They can strongly coordinate to the transition metal center (especially Ir, Ru, or Rh), occupying vacant coordination sites and preventing the heterolytic cleavage of


. This phenomenon, known as product inhibition, 1[1].
Solution:  Implement a Brønsted acid activation strategy. The addition of weak acids like acetic acid, often in combination with iodine (

) or iodide salts (e.g.,

), protonates the imine/amine, reducing its coordinating ability and 2[2]. For instance, in the industrial synthesis of the agrochemical (S)-metolachlor, a mixture of

, Xyliphos,

, and acetic acid is critical for 3[3].

Q2: I am observing substrate degradation and inconsistent yields across batches. How can I stabilize the reaction? Causality: Imines are highly sensitive to moisture and prone to hydrolysis back into their corresponding ketones and primary amines. Trace water in solvents or the substrate itself not only degrades the starting material but can also irreversibly deactivate the metal catalyst. Solution: Utilize physical desiccants in situ and rigorously purify substrates. The addition of 4Å molecular sieves directly into the reaction mixture scavenges trace water, shifting the equilibrium away from hydrolysis and making the1[1]. If substrate impurities are suspected, pre-purification using an adsorption purification method with a4 effectively removes basic impurities without eroding enantioselectivity[4].

Q3: I am trying to hydrogenate dialkyl imines, but my enantioselectivity (ee) is exceptionally low. Why does this happen, and which ligand should I use? Causality: Unlike aryl-alkyl imines, dialkyl imines possess two alkyl groups with very similar spatial and electronic structures. Standard chiral catalysts struggle to differentiate between these two faces during the stereodetermining hydride transfer step, leading to 5[5]. Solution: Switch to a catalyst with a highly tunable and rigid chiral pocket. Iridium complexes bearing spiro phosphine-amine-phosphine (SpiroPNP) ligands have been specifically developed to distinguish between similar alkyl chains by precisely adjusting the chiral pocket, achieving 5[5].

Quantitative Data: Additive Efficacy Matrix

The following table summarizes the quantitative impact of various additives on the yield and enantioselectivity of imine hydrogenation across different catalytic systems:

Substrate TypeCatalyst SystemAdditive(s)Yield / ConversionEnantioselectivity (ee)Mechanism of Action
N-diphenylphosphinyl ketimines Pd(CF3CO2) / (S)-SegPhos4Å Molecular Sieves>95%96.4%Moisture scavenging; prevents imine hydrolysis[1]
N-protected enamines/imines Rh(I) / Spiro phosphoniteAcetic Acid + Iodine (2 mol%)High (Increased Rate)MaintainedPrevents product inhibition; activates C=N bond[2]
2-methylquinoline Ir / Chiral LigandCuCl2-doped Silica (Pre-treatment)99%91.4%Removes basic impurities; improves reactivity[4]
N-Aryl Imines (Bulky) [IrCl(COD)]2 / XyliphosNBu4I + Acetic Acid>99%87%Facilitates heterolytic H2 splitting; prevents poisoning[3]

Self-Validating Protocol: Anhydrous Iridium-Catalyzed Hydrogenation

This methodology ensures that moisture-driven hydrolysis and product inhibition are systematically eliminated through built-in validation checks.

Step 1: Substrate Pre-treatment

  • Dissolve the crude imine in anhydrous hexanes/ethyl acetate.

  • Pass the solution through a short pad of silica gel doped with 5% wt

    
     to remove trace unreacted amines and basic impurities.
    
  • Concentrate under reduced pressure and store under argon. Self-Validation Check: Perform a TLC or crude NMR analysis. The absence of the parent ketone confirms that hydrolysis has been successfully prevented prior to the reaction.

Step 2: Catalyst and Additive Preparation (Glovebox Required)

  • In an argon-filled glovebox, weigh the iridium precursor (e.g.,

    
    , 0.5 mol%) and the chiral ligand (e.g., Xyliphos or SpiroPNP, 1.05 mol%) into a dry vial.
    
  • Dissolve in anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF) and stir for 30 minutes to ensure complete complexation.

  • Add the additives: tetrabutylammonium iodide (

    
    , 1-5 mol%) and glacial acetic acid (AcOH, 10-50 mol%).
    Causality Note: The acid must be added after complexation to avoid prematurely protonating the free chiral ligand, which would prevent it from binding to the Iridium center.
    

Step 3: Hydrogenation Assembly and Execution

  • Transfer the catalyst solution to a stainless-steel autoclave containing the purified imine and freshly activated 4Å molecular sieves.

  • Seal the autoclave, remove from the glovebox, and purge the lines with

    
     gas three times.
    
  • Pressurize to the target

    
     pressure (typically 20-50 atm) and stir at the optimized temperature (often -10°C to 25°C) for 12-24 hours.
    Self-Validation Check: Monitor the pressure drop in the ballast tank. A continuous, steady drop in 
    
    
    
    pressure confirms active turnover and the absence of catalyst poisoning.

Step 4: Workup and Isolation

  • Carefully vent the hydrogen gas in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove molecular sieves and precipitated catalyst residues.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (

    
    ) to neutralize the acetic acid, followed by brine.
    
  • Dry over anhydrous

    
    , concentrate, and purify via flash chromatography.
    

References

  • [1] Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. dicp.ac.cn. 1

  • [2] Brønsted Acid Activation Strategy in Transition-Metal Catalyzed Asymmetric Hydrogenation of N-Unprotected Imines, En. dicp.ac.cn.2

  • [5] Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. chinesechemsoc.org. 5

  • [4] Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. sciexplor.com. 4

  • [3] A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. nih.gov. 3

Sources

Technical Support Center: Purification Strategies for (S)-1-(2-Chlorophenyl)ethanamine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (S)-1-(2-Chlorophenyl)ethanamine free base. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical chiral amine. Chiral amines are essential building blocks in the synthesis of many pharmaceuticals, and their enantiopurity is paramount to ensure the safety and efficacy of the final drug product.[1][2]

This document provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter in your laboratory.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent challenges observed during the purification of this compound free base, offering explanations for the underlying causes and providing step-by-step protocols for their resolution.

Issue 1: My final product has low enantiomeric excess (ee). How can I improve the chiral purity?

Root Cause Analysis: Low enantiomeric excess is a common problem when synthesizing or resolving chiral compounds.[3] It typically arises from incomplete separation of the desired (S)-enantiomer from the unwanted (R)-enantiomer. The most effective method to enhance enantiomeric purity is through the formation and separation of diastereomeric salts.[3][4][5][6] This technique leverages the different physical properties of diastereomers, such as solubility, allowing for their separation by crystallization.[4][5][6]

Resolution Protocol: Diastereomeric Salt Crystallization

This protocol outlines the classical resolution of a racemic mixture of 1-(2-Chlorophenyl)ethanamine using a chiral acid as a resolving agent.

Experimental Protocol:

  • Selection of Resolving Agent: Choose an enantiomerically pure chiral acid. Commonly used resolving agents for amines include tartaric acid, mandelic acid, or camphorsulfonic acid.[3][7] For this specific amine, L-(+)-tartaric acid is a suitable choice.

  • Salt Formation:

    • Dissolve the racemic 1-(2-Chlorophenyl)ethanamine in a suitable solvent, such as methanol or ethanol.

    • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

    • Further cooling in an ice bath can maximize the yield of the less soluble diastereomeric salt, which in this case will be the salt of this compound and L-(+)-tartaric acid.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • To further enhance the diastereomeric purity, the salt can be recrystallized from a suitable solvent.

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the amine and liberate the free base.[4]

    • The free amine will separate as an oil or can be extracted with an organic solvent like dichloromethane or diethyl ether.

  • Final Purification:

    • Wash the organic extract with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to obtain the purified this compound free base.

dot

Caption: Diastereomeric Salt Resolution Workflow.

Issue 2: My purified product contains residual starting materials or solvent. How can I remove these impurities?

Root Cause Analysis: The presence of residual starting materials (e.g., 2-chloroacetophenone) or solvents indicates an incomplete reaction or inefficient purification. While crystallization is effective for chiral purification, distillation under reduced pressure is an excellent method for removing non-volatile or high-boiling impurities and residual solvents from the free base.[8]

Resolution Protocol: Vacuum Distillation

Experimental Protocol:

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.

  • Charging the Flask: Place the crude this compound free base into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound. The boiling point is approximately 145 °C at 30 mmHg.[9]

    • Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.

  • Collection: Collect the purified product in a pre-weighed receiving flask.

  • Storage: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum. Store the purified amine under an inert atmosphere to prevent degradation.[9]

dot

Sources

Stability of (S)-1-(2-Chlorophenyl)ethanamine under oxidative conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of (S)-1-(2-Chlorophenyl)ethanamine

Welcome to the technical support center for handling and analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral amine and need to understand its stability profile, particularly under oxidative conditions. As a critical chiral building block in pharmaceutical synthesis, ensuring its integrity is paramount.[1] This document provides in-depth FAQs and a practical troubleshooting guide to navigate challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its oxidative stability a primary concern?

This compound is a chiral primary amine frequently used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stereocenter is often crucial for the final product's biological activity. The primary amino group is a site of high electron density, making it susceptible to oxidation.[2] Uncontrolled oxidation can lead to the formation of multiple degradation products, loss of potency, and potential generation of toxic impurities. Furthermore, reactions involving the benzylic position alpha to the nitrogen could potentially compromise the stereocenter, leading to racemization and loss of enantiomeric purity.[3] Therefore, understanding its stability under various oxidative stressors is a mandatory step in drug development, as outlined by regulatory bodies like the ICH.[4]

Q2: What are the most common oxidative degradation pathways for a primary chiral amine like this one?

Based on the chemistry of primary amines, several degradation pathways can be anticipated under oxidative stress. It is crucial to monitor for products arising from these reactions.

  • Oxidation to Imine: The primary amine can be oxidized to the corresponding imine.[5][6] This intermediate is often unstable and susceptible to hydrolysis, which would yield 2-chloroacetophenone and ammonia. The formation of an imine intermediate is a significant risk for chiral integrity, as it can lead to racemization.

  • N-Oxidation: The nitrogen atom can be oxidized to form a hydroxylamine or, with stronger oxidants, an N-oxide.[3][7][8]

  • Oxidative Deamination: This pathway involves the cleavage of the carbon-nitrogen bond, leading to the loss of the amino group as ammonia and the formation of a ketone (2-chloroacetophenone).[5][9]

Below is a diagram illustrating these potential pathways.

G cluster_main Potential Oxidative Degradation Pathways Amine This compound Imine Imine Intermediate (Risk of Racemization) Amine->Imine Oxidation Ketone 2-Chloroacetophenone Amine->Ketone Oxidative Deamination Hydroxylamine N-Hydroxylamine Amine->Hydroxylamine N-Oxidation Imine->Ketone Hydrolysis Ammonia Ammonia Imine->Ammonia Hydrolysis

Caption: Potential oxidative degradation pathways for this compound.

Q3: Which oxidizing agents should I be most cautious with when working with this amine?

The reactivity of this compound will vary significantly depending on the oxidant used. A safety data sheet for a similar compound, (S)-1-(4-chlorophenyl)ethylamine, explicitly lists incompatibility with strong oxidizing agents.[10]

Oxidizing Agent CategoryExamplesPotential Risks & Considerations
Strong/Aggressive Potassium permanganate (KMnO₄), Sodium hypochlorite (bleach), Chromates (e.g., K₂Cr₂O₇)These are powerful, non-selective oxidants that can cause rapid and extensive degradation, often leading to a complex mixture of byproducts and potential polymerization (dark coloration).[11][12][13] They can react violently and should be used with extreme caution and at a small scale initially.
Moderate/Common Hydrogen peroxide (H₂O₂), Air/Oxygen (O₂)Hydrogen peroxide is a common choice for forced degradation studies as its concentration can be easily controlled.[2][11][12] Atmospheric oxygen can cause slow degradation over time, especially when catalyzed by light or trace metal impurities.
Specialized Ozone (O₃), Peroxy acids (e.g., m-CPBA)These are highly reactive and used for specific synthetic transformations. Ozone is a very powerful oxidizer.[12] Peroxy acids are known to oxidize amines to N-oxides.
Q4: How should I design a forced degradation study to assess the oxidative stability of this compound?

A forced degradation (or stress testing) study is essential for identifying likely degradation products and developing a stability-indicating analytical method, as mandated by ICH guideline Q1A(R2).[4][7] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[4]

Experimental Protocol: Oxidative Forced Degradation

  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: To the amine solution, add a volume of 3% hydrogen peroxide (H₂O₂) solution. A common starting point is to have a final H₂O₂ concentration of 3%.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching (Optional but Recommended): To stop the reaction at a specific time point, an antioxidant like sodium bisulfite can be carefully added, or the sample can be immediately diluted with mobile phase and injected for analysis.

  • Analysis: Analyze the stressed samples against a control sample (amine solution without H₂O₂) using a validated analytical method (see Q5).

  • Evaluation: Calculate the percentage degradation of the parent peak and observe the formation and growth of any degradation product peaks. If degradation is too fast or too slow, adjust the H₂O₂ concentration or temperature accordingly.

Q5: What analytical methods are recommended for monitoring the parent amine and its degradation products?

A multi-faceted analytical approach is recommended to ensure both potency and purity.

Analytical TechniquePurpose & Key Considerations
Chiral HPLC-UV This is the workhorse method for this analysis. Purpose: To separate the (S)-enantiomer from its potential (R)-enantiomer and any degradation products. Column: A chiral stationary phase (e.g., polysaccharide-based) is mandatory to assess enantiomeric purity. Method Development: The mobile phase must be optimized to achieve baseline separation between the enantiomers and all observed degradant peaks. A photodiode array (PDA) detector is useful for assessing peak purity.[3][14]
LC-MS Purpose: To identify the mass of the degradation products. This provides crucial clues for structure elucidation. It can be used to confirm if observed peaks correspond to the masses of expected products (e.g., the ketone or hydroxylamine).[3]
GC-FID/MS Purpose: An alternative to HPLC, particularly if the amine and its degradants are volatile. GC-MS can provide mass spectral data for identification.[7] A chiral GC column would be required to monitor enantiomeric purity.
NMR Spectroscopy Purpose: For definitive structure elucidation of major degradation products.[7] This typically requires isolating a sufficient quantity of the impurity through preparative chromatography.

Troubleshooting Guide

G cluster_workflow Oxidative Stability Troubleshooting Workflow Start Observe Unexpected Experimental Result Problem1 Rapid Loss of Starting Material? Start->Problem1 Problem2 Multiple Unknown Peaks in HPLC? Start->Problem2 Problem3 Loss of Enantiomeric Purity? Start->Problem3 Solution1 Check for Catalysts (Metals) Verify Oxidant Concentration Run Inert Control (N₂) Problem1->Solution1 Yes Solution2 Run LC-MS to get Masses Assess Peak Purity (PDA) Isolate via Prep-HPLC for NMR Problem2->Solution2 Yes Solution3 Confirm with Chiral HPLC Suspect Imine Formation Use Milder Conditions Problem3->Solution3 Yes

Caption: A logical workflow for troubleshooting common issues in oxidation experiments.

Q1: Problem: I'm observing a rapid and uncontrolled loss of my starting material, even under supposedly mild conditions (e.g., exposure to air). What could be happening?

A: This suggests an unanticipated acceleration of the oxidation process.

  • Catalysis by Trace Metals: Transition metals like iron (Fe) or copper (Cu) are known to catalyze oxidative degradation of amines.[15] Ensure your glassware is scrupulously clean. If using reagents like buffers, consider using a metal chelator like EDTA at a low concentration in a control experiment to see if it inhibits the reaction.

  • Photodegradation: Ensure your reaction is protected from light, as light can initiate radical chain reactions that accelerate oxidation.

  • Solvent Effects: The choice of solvent can influence stability. Protic solvents may participate in degradation pathways differently than aprotic solvents.

  • Actionable Step: Run a control experiment where the solution of the amine is sparged with an inert gas like nitrogen or argon and kept in the dark. If the degradation is significantly slower compared to the sample exposed to air, you have confirmed that atmospheric oxygen is the primary culprit, possibly with catalysis.

Q2: Problem: My HPLC analysis shows several new, unexpected peaks. How do I begin to identify these impurities?

A: This is a common outcome in forced degradation studies. A systematic approach is key.

  • Mass Analysis (LC-MS): This should be your first step. Analyze your degraded sample by LC-MS to get the molecular weight of each new peak.[3] Compare these masses to the masses of potential degradation products (e.g., M+16 for hydroxylation/N-oxide, M-17 for deamination to ketone).

  • UV Spectrum Analysis (PDA Detector): A photodiode array (PDA) detector can provide the UV spectrum for each peak. A significant change in the spectrum compared to the parent compound (e.g., the appearance of a carbonyl chromophore) can provide structural clues. It also allows for an assessment of peak purity.

  • Isolation and NMR: For any significant degradant (e.g., >0.1%), the gold standard for identification is isolation via preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Q3: Problem: I'm observing a decrease in the enantiomeric excess (e.e.) of my material after the experiment. Is racemization occurring and why?

A: A loss of e.e. is a critical issue for a chiral intermediate and must be investigated.

  • Confirmation: First, confirm the observation using a validated chiral HPLC or GC method. Ensure you have baseline separation of the (S) and (R) enantiomers.

  • Mechanism: The most probable cause of racemization is the formation of a planar imine intermediate at the benzylic position. The C=N double bond is achiral, and subsequent non-stereoselective reduction or hydrolysis and re-formation can lead to a mixture of enantiomers.

  • Mitigation: If you suspect oxidation is causing racemization, you need to use conditions that avoid the formation of the imine. This may involve:

    • Using milder oxidizing agents that favor N-oxidation over C-N bond oxidation.

    • Protecting the amine group with a suitable protecting group prior to subjecting other parts of the molecule to oxidative conditions. A review of protecting group stability can be useful here.[16]

Q4: Problem: The mass balance of my reaction is poor. The loss of the parent amine does not correspond to the appearance of new peaks in the chromatogram. Where did the material go?

A: Poor mass balance is a common challenge and points to the formation of "invisible" products.

  • Formation of Volatiles: Oxidative deamination can produce ammonia, which is a gas and will not be detected by HPLC-UV.[17] Specialized techniques like ion chromatography or colorimetric assays would be needed to detect it.[18]

  • Lack of a Chromophore: Some degradation products may lack a UV-absorbing chromophore and will be "invisible" to a UV detector. Using a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can help to visualize these compounds.

  • Precipitation or Adsorption: Highly polar or polymeric degradation products may precipitate out of solution or irreversibly adsorb to the walls of the vial or the HPLC column. Inspect your sample vials for any residue.

References

  • Common Oxidizing Agents & Reducing Agents. ChemTalk. [Link]

  • Common Oxidizing Agents and Reducing Agents. LabXchange. [Link]

  • Oxidative Reactions Role in the Synthesis of Organic Compounds. Longdom Publishing. [Link]

  • Forced Degradation Studies. CHIRAL LABORATORIES. [Link]

  • Oxidizing Agents | Chemistry | Research Starters. EBSCO. [Link]

  • Forced degradation and impurity profiling. ScienceDirect. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. [Link]

  • In Vitro and in Vivo One-Pot Deracemization of Chiral Amines by Reaction Pathway Control of Enantiocomplementary ω-Transaminases. Yonsei University. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Analytical methods used to quantify amine oxidation. ResearchGate. [Link]

    • Oxidation and Reduction Reactions. Organic Chemistry. [Link]

  • Oxidation of amines to imines by monoamine oxidases and application in... ResearchGate. [Link]

  • 1-(2-Chlorophenyl)ethanamine. PubChem. [Link]

  • Oxidation of Amines by Flavoproteins. PMC - NIH. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]

  • Photooxidative Dehydrogenation of Chiral Ir (III) Amino Acid Complexes Based on [Λ-Ir(ppy) 2 (MeCN) 2 ](PF 6 ). MDPI. [Link]

  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. PMC. [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]

  • N-Chloropyrazinamide Oxidation of Aliphatic Primary Alcohols: A Kinetic Study. International Journal of Chemical Science and Technology. [Link]

    • ANALYTICAL METHODS. ATSDR. [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. [Link]

  • Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide. RSC Publishing. [Link]

  • Catalytic Asymmetric Oxidation of Amines to Hydroxylamines. PubMed. [Link]

  • Stability of Amino Protecting Groups. Scribd. [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. [Link]

Sources

Validation & Comparative

Determination of Enantiomeric Excess (ee) of (S)-1-(2-Chlorophenyl)ethanamine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, determining the enantiomeric excess (ee) of chiral building blocks is a routine yet critical challenge. (S)-1-(2-Chlorophenyl)ethanamine is a highly valuable, sterically hindered primary amine used extensively in pharmaceutical synthesis and as a chiral auxiliary. Because enantiomers possess identical physical properties in an achiral environment, quantifying their ratio requires introducing a chiral selector to induce measurable diastereomeric interactions[1].

This guide provides an authoritative comparison of the three primary analytical modalities for ee determination of this specific amine: Chiral High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) Spectroscopy via Chiral Derivatization , and Chiral Gas Chromatography (GC) .

Analytical Workflow Overview

Before diving into specific protocols, it is essential to understand the strategic pathways available for chiral analysis. The decision matrix depends heavily on available instrumentation, required throughput, and the need for sample recovery[1].

Workflow A Analyte: this compound B Chiral HPLC A->B Direct Injection C NMR Spectroscopy A->C CDA Derivatization D Chiral GC A->D Volatilization B1 Polysaccharide CSP (e.g., Amylose-based) B->B1 C1 19F/1H NMR Diastereomer Integration C->C1 D1 Cyclodextrin Column (e.g., Chirasil-Dex) D->D1 E ee Calculation: %S - %R B1->E C1->E D1->E

Fig 1. Workflow comparison for determining the ee of chiral amines.

Method 1: Chiral HPLC (The Gold Standard)

Chiral chromatography is widely considered the gold standard for ee determination due to its high resolving power and non-destructive nature[1].

Scientific Causality

For 1-(2-Chlorophenyl)ethanamine, immobilized polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective[2]. The chiral recognition relies on hydrogen bonding between the primary amine and the carbamate linkages of the CSP. The ortho-chloro substitution on the analyte's phenyl ring provides a distinct steric bulk that enhances differential inclusion into the chiral helical grooves of the polymer.

Crucial Mobile Phase Causality: Because 1-(2-Chlorophenyl)ethanamine is a basic primary amine, it will strongly interact with residual, unendcapped silanol groups on the silica backbone of the column. This causes severe peak tailing. To prevent this, a basic modifier like diethylamine (DEA) (0.1% v/v) must be added to the mobile phase to competitively mask these silanol sites.

Self-Validating Protocol

To ensure the system is trustworthy, the protocol must validate the column's resolving power prior to analyzing the unknown sample.

  • System Suitability (Validation): Prepare a 1 mg/mL solution of racemic 1-(2-Chlorophenyl)ethanamine in the mobile phase (Hexane:Isopropanol 90:10 with 0.1% DEA). Inject 10 µL. Confirm baseline resolution (Rs ≥ 1.5). If Rs < 1.5, adjust the isopropanol ratio.

  • Sample Preparation: Dissolve the (S)-enriched sample to 1 mg/mL in the mobile phase.

  • Acquisition: Inject the sample under identical conditions. Detect via UV at 210 nm or 254 nm.

  • Quantification: Calculate ee using the integrated peak areas: ee (%) = ((Area S - Area R) / (Area S + Area R)) × 100.

Method 2: NMR Spectroscopy via Mosher's Derivatization

When high-throughput screening of asymmetric reactions is required, or when HPLC method development is too lengthy, NMR spectroscopy offers a rapid alternative[3].

Scientific Causality

Enantiomers have identical NMR spectra in achiral environments. By reacting the amine with a Chiral Derivatizing Agent (CDA) such as Mosher's acid chloride ((R)-MTPA-Cl) or inorganic phosphazane reagents, the enantiomers are covalently converted into diastereomers. These diastereomers exhibit distinct chemical shifts due to anisotropic shielding effects from the phenyl rings[1].

Crucial Nuclei Causality: For this specific amine,


F NMR is vastly superior to 

H NMR. The CF

group of the Mosher's amide appears as a sharp singlet in a region entirely free of background interference. In contrast,

H NMR signals (like the benzylic proton) often suffer from overlapping multiplets[4].

MosherLogic A Enantiomeric Mixture (S)- & (R)-Amine C Diastereomeric Amides (S,S) and (R,S) A->C Covalent Bonding B (S)-MTPA-Cl (Mosher's Reagent) B->C Chiral Derivatization D 19F NMR Spectroscopy C->D Acquisition E Distinct Singlets Baseline Resolution D->E Signal Splitting

Fig 2. Mechanistic logic of Mosher's derivatization for NMR ee determination.

Self-Validating Protocol

The primary risk in CDA-based NMR is kinetic resolution—where one enantiomer reacts faster than the other, artificially skewing the final ee[3]. The protocol must validate complete conversion.

  • Reaction Setup: Dissolve 10 mg of the amine in 0.5 mL of anhydrous CDCl

    
     in an NMR tube.
    
  • Derivatization: Add 3.0 equivalents of an achiral base (e.g., triethylamine) and 2.0 equivalents of (R)-MTPA-Cl. The ortho-chloro group of the amine causes steric hindrance, so excess reagent is mandatory to force the reaction to completion.

  • Validation (100% Conversion Check): Monitor the reaction via TLC or a quick

    
    H NMR scan to ensure no free amine remains.
    
  • Acquisition & Quantification: Acquire the

    
    F NMR spectrum. Integrate the two distinct CF
    
    
    
    singlets corresponding to the (S,S) and (R,S) diastereomers to calculate the ee.

Method 3: Chiral Gas Chromatography (GC)

Chiral GC utilizes cyclodextrin-based capillary columns (e.g., CP-Chirasil-Dex CB) to separate enantiomers based on differential inclusion complexation.

Scientific Causality

Primary amines like 1-(2-Chlorophenyl)ethanamine exhibit strong intermolecular hydrogen bonding, resulting in high boiling points and severe peak tailing in GC. To resolve this, the amine must be derivatized using trifluoroacetic anhydride (TFAA). This converts the amine into a trifluoroacetamide, removing its hydrogen bond donor capability, significantly increasing volatility, and improving thermal stability for sharp GC peaks.

Self-Validating Protocol

The risk here is thermal or chemical racemization during the harsh derivatization step.

  • Validation (Racemization Check): React 5 mg of racemic amine with 50 µL TFAA in 1 mL dichloromethane for 30 minutes. Evaporate to dryness, reconstitute in ethyl acetate, and inject. Ensure the integrated peaks show exactly a 50:50 ratio.

  • Sample Prep: Apply the exact same TFAA derivatization to the (S)-enriched sample.

  • Acquisition: Inject into the GC. The highly efficient capillary column will separate the volatile enantiomers, allowing for precise integration of trace (R)-impurities.

Comparative Data & Selection Guide

To assist in method selection, the performance metrics of each technique for 1-(2-Chlorophenyl)ethanamine are summarized below:

ParameterChiral HPLCNMR (

F Mosher's)
Chiral GC
Resolution Power Very High (Rs > 2.0)High (Baseline singlets)High (Rs > 1.5)
Sample Preparation Simple dilutionCovalent derivatizationVolatilization derivatization
Run Time 15–30 mins< 5 mins (post-prep)20–40 mins
Sample Recovery Yes (Non-destructive)No (Covalent modification)No (Covalent modification)
Sensitivity (LOD) ~0.1% ee~1-2% ee~0.5% ee
Primary Use Case Final API release testingHigh-throughput screeningTrace impurity profiling

References

  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society. URL: [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. URL:[Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science (RSC Publishing). URL: [Link]

  • Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI. URL:[Link]

Sources

1H NMR interpretation of (S)-1-(2-Chlorophenyl)ethanamine vs racemic mixture

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

In the development of chiral pharmaceuticals, distinguishing between a pure enantiomer and a racemic mixture is a critical quality attribute. For 1-(2-chlorophenyl)ethanamine , standard 1H NMR in achiral solvents (e.g., CDCl₃, DMSO-d₆) is insufficient because enantiomers exhibit identical scalar couplings and chemical shifts in isotropic environments.[1][2]

This guide details the technical methodology for differentiating (S)-1-(2-Chlorophenyl)ethanamine from its racemic counterpart using Chiral Solvating Agents (CSAs) .[1][2] We focus on the non-covalent "in-tube" derivatization using (R)-(-)-Mandelic Acid , a cost-effective and robust method for primary amines, while referencing the Mosher's Amide method for absolute configuration assignment.[1]

Part 1: The Baseline Challenge (Achiral Environment)

Before applying chiral resolution, it is essential to characterize the baseline spectrum.[1][2] In an achiral solvent, the (R) and (S) enantiomers are magnetically equivalent.[1][2]

Spectral Characteristics (Isotropic)

Solvent: CDCl₃ Analyte: 1-(2-chlorophenyl)ethanamine (Racemic OR Pure S)[1][2]

Proton GroupMultiplicityChemical Shift (

, ppm)
Interpretation
-CH₃ (Methyl) Doublet (

Hz)
~1.45High-field aliphatic signal.[1][2]
-NH₂ (Amine) Broad Singlet~1.6 - 2.0Variable position based on concentration/H-bonding.[2]
-CH- (Methine) Quartet (

Hz)
~4.55Deshielded by the aromatic ring and nitrogen.[2]
Aromatic (Ar-H) Multiplet7.10 - 7.40Complex splitting due to 2-Cl substitution (ABCD system).[1][2]

The Problem: If you run the (S)-enantiomer and the Racemate in separate tubes of CDCl₃, the spectra will look identical . You cannot determine Enantiomeric Excess (ee) from this data.[1][2]

Part 2: The Solution – Chiral Solvating Agents (CSAs)[3]

To distinguish the enantiomers, we must convert the relationship from enantiomeric (mirror images) to diastereomeric (different physical properties).[1] This is achieved by forming a transient salt complex with a chiral acid.[2]

Selected CSA: (R)-(-)-Mandelic Acid Mechanism: The amine (base) and Mandelic acid form a diastereomeric salt pair in solution.[2]

  • Racemate + (R)-Acid

    
     (S)-Amine::(R)-Acid salt  AND   (R)-Amine::(R)-Acid salt.
    
  • Pure (S) + (R)-Acid

    
     (S)-Amine::(R)-Acid salt ONLY .
    

Because the (S,R) salt and the (R,R) salt are diastereomers, their protons experience different magnetic environments (magnetic anisotropy), causing Anisochrony (splitting of signals).[1][2]

Mechanism Visualization

ChiralResolution Racemate Racemic Amine (R + S) CSA Add (R)-Mandelic Acid (CSA) Racemate->CSA PureS Pure (S)-Amine PureS->CSA ComplexRac Diastereomeric Salt Pair (S,R)-Complex + (R,R)-Complex CSA->ComplexRac In CDCl3 ComplexPure Single Diastereomeric Salt (S,R)-Complex Only CSA->ComplexPure In CDCl3 SpectrumRac NMR Spectrum: Split Peaks (Doublets) ComplexRac->SpectrumRac Anisochrony SpectrumPure NMR Spectrum: Single Peaks ComplexPure->SpectrumPure

Figure 1: Workflow for differentiating racemic vs. pure enantiomers using a Chiral Solvating Agent.

Part 3: Experimental Protocol

This protocol describes the "In-Tube" titration method.[2] This is non-destructive; the amine can be recovered via basic extraction.[2]

Materials
  • Analyte: ~5–10 mg of 1-(2-chlorophenyl)ethanamine.

  • CSA: (R)-(-)-Mandelic Acid (High purity, >99%).[1][2]

  • Solvent: CDCl₃ (Neutralized with basic alumina if highly acidic, though Mandelic acid is acidic itself).[1][2]

  • NMR Tube: Standard 5mm tube.

Step-by-Step Methodology
  • Baseline Scan: Dissolve 10 mg of the amine in 0.6 mL CDCl₃. Acquire a standard 1H NMR spectrum (16 scans). Ensure the methyl doublet at ~1.45 ppm is sharp.

  • CSA Addition (0.5 eq): Add solid (R)-Mandelic acid directly to the tube (approx. 0.5 molar equivalents relative to amine).[1][2][3] Shake vigorously until dissolved.

    • Note: Some heat may be required to dissolve the acid, or predissolve it in a small amount of CDCl₃.[2]

  • Acquisition 1: Run the 1H NMR. Look for broadening or slight shifting of the methyl doublet and methine quartet.[2]

  • CSA Addition (Saturation, >1.5 eq): Add remaining (R)-Mandelic acid to reach a distinct excess (1.5 to 2.0 equivalents).

    • Scientific Rationale: Excess acid pushes the equilibrium toward the protonated salt form, maximizing the lifetime of the diastereomeric complex and sharpening the split signals.

  • Final Acquisition: Run the 1H NMR (32 or 64 scans). Focus on the Methyl Region (1.0 - 2.0 ppm) .

Part 4: Data Interpretation & Comparison

The following table compares the expected spectral results. The Methyl Doublet is the diagnostic signal of choice because it is intense (3H) and usually distinct from the complex aromatic region.

Comparative Analysis Table
FeatureRacemic Mixture + (R)-Mandelic AcidPure (S)-Enantiomer + (R)-Mandelic Acid
Methyl Signal (~1.5 ppm) Two distinct doublets (looks like a triplet or quartet depending on overlap).[1][2]One distinct doublet .
Methine Signal (~4.6 ppm) Two overlapping quartets.[1][2]One quartet.[2][4]
Integration Ratio 1:1 (50% R : 50% S)>99:1 (assuming high purity).[1][2]
Chemical Shift Difference (

)
Typically 0.02 – 0.05 ppm separation between the R-salt and S-salt signals.[2]N/A (Single signal).[1][2]
Determining Enantiomeric Excess (ee)

If analyzing a process sample (not fully pure), calculate ee using the integration of the split methyl peaks (


 and 

):

[1][2]
  • Note: You must determine which peak corresponds to the (S)-enantiomer by running the authentic (S)-standard (the "Pure" column above).

Diagnostic Diagram: Signal Splitting

The "Sense of Nonequivalence" describes which enantiomer shifts upfield.[2] In the Mandelic acid model, the phenyl ring of the acid shields the substituent cis to it in the salt complex.

SignalSplitting cluster_0 Racemic + CSA cluster_1 Pure (S) + CSA Peak1 Signal A (R-Amine Salt) δ = 1.48 ppm Peak2 Signal B (S-Amine Salt) δ = 1.44 ppm Comparison Comparison reveals Signal B corresponds to (S) Peak2->Comparison PeakS Signal B (S-Amine Salt) δ = 1.44 ppm PeakS->Comparison

Figure 2: Interpreting the chemical shift splitting. The specific chemical shift values are illustrative; actual values depend on concentration and temperature.

Part 5: Advanced Validation (Mosher's Amide)[1][2]

If the CSA method yields ambiguous results (e.g., broad peaks due to fast exchange), the Mosher's Amide method is the authoritative alternative.[1]

  • Reagent: (R)- or (S)-MTPA-Cl (Mosher's Acid Chloride).[1][2]

  • Reaction: Covalent bond formation (Amide).[1][2]

  • Advantage: No dynamic exchange; distinct, sharp peaks; allows absolute configuration assignment via the

    
     model.[1][2]
    
  • Disadvantage: Destructive (requires chemical modification), takes longer (reaction time + workup).[1][2]

Recommendation: Use (R)-Mandelic Acid for rapid purity checks.[1][2] Use Mosher's Amide for certifying new chemical entities (NCEs) or when CSA splitting is insufficient.[1][2]

References

  • Wenzel, T. J. (2007).[1][2] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[2] Link[1][2]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][2] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1][2] Link[1][2]

  • Parker, D. (1991).[1][2] NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.[1][2] Link[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] 1-(2-Chlorophenyl)ethylamine Product Specification. Link

Sources

Chiral HPLC column selection for (S)-1-(2-Chlorophenyl)ethylamine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the enantiomeric separation of 1-(2-Chlorophenyl)ethylamine , a primary amine with significant steric hindrance at the ortho position, the selection of the stationary phase is critical.

While generic screening often suggests a broad range of columns, our technical assessment narrows the primary recommendation to two distinct approaches based on your available instrumentation and mobile phase requirements:

  • The "Gold Standard" (Normal Phase): Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: Proven universality for aromatic amines and high loading capacity.

    • Caveat: Requires basic mobile phase additives to suppress peak tailing.

  • The "Specialist" (Reversed Phase): Daicel Crownpak CR-I(+) (Chiral Crown Ether).[1]

    • Why: Unmatched selectivity (

      
      ) specifically for primary amines via ammonium ion inclusion complexation.
      
    • Caveat: Strictly requires acidic aqueous mobile phases (pH 1.0–2.0).

Molecular Analysis & Separation Challenge

The target molecule, 1-(2-Chlorophenyl)ethylamine , presents specific challenges that dictate column selection:

  • Primary Amine Functionality (

    
    ):  Highly basic. On standard silica-based chiral columns, residual silanols will cause severe peak tailing unless an amine modifier (e.g., Diethylamine) is used.
    
  • Ortho-Chloro Substitution: Unlike para-substituted analogs, the ortho-chloro group creates a steric "kink" near the chiral center. This steric bulk can interfere with the tight inclusion required by some cellulose-based phases (like OD-H), often making the helical amylose backbone of the AD-H more accommodating for this specific steric profile.

Diagram 1: Interaction Mechanism & Column Selection Logic[2]

ChiralMechanism cluster_NP Normal Phase Strategy cluster_RP Reversed Phase Strategy Analyte Target: 1-(2-Chlorophenyl)ethylamine ADH Chiralpak AD-H (Amylose Derivative) Analyte->ADH Option A (Standard) Crown Crownpak CR-I(+) (Crown Ether) Analyte->Crown Option B (High Specificity) Mech_NP Mechanism: H-Bonding + Pi-Pi Interaction (Inclusion in Helical Groove) ADH->Mech_NP Tail_Control Requirement: Basic Additive (DEA/TEA) to mask Silanols Mech_NP->Tail_Control Mech_RP Mechanism: Host-Guest Complexation (NH3+ inside Crown Ether) Crown->Mech_RP Acid_Control Requirement: Acidic Mobile Phase (HClO4) to protonate Amine Mech_RP->Acid_Control

Figure 1: Mechanistic differences between the two recommended approaches. The AD-H relies on multiple interaction points (H-bond/Pi-Pi), while the Crownpak relies on specific cavity inclusion of the protonated amine.

Comparative Analysis: AD-H vs. Crownpak CR-I(+)

The following comparison highlights performance metrics relevant to method development.

FeatureChiralpak AD-H (Amylose)Crownpak CR-I(+) (Crown Ether)
Primary Mechanism Hydrogen bonding & dipole-dipole interactions in amylose grooves.Host-guest inclusion complexation of ammonium ion (

).
Mobile Phase Normal Phase: n-Hexane / IPA / Diethylamine (DEA).Reversed Phase: Aqueous

/ Methanol or Acetonitrile.[2][3]
Selectivity (

)
Moderate to High (Typical

).
Very High (Typical

for primary amines).
Robustness Sensitive to solvent changes (coated phase).[4]Immobilized phase; robust but sensitive to pH changes.
Sample Capacity High (Excellent for semi-prep).Lower (Analytical scale preferred).
Detection UV (254 nm) - Good baseline stability.UV - Acidic mobile phase is transparent, but

limits MS use.
Expert Insight:

While Crownpak CR-I(+) theoretically offers higher resolution due to the specific recognition of the primary amine, the Chiralpak AD-H is recommended as the starting point for most labs. The Normal Phase conditions allow for easier solvent removal if fraction collection is required, and the column is versatile enough to handle impurities or precursors often found in the synthesis of the target molecule [1, 3].

Experimental Protocols

Protocol A: Normal Phase Separation (Recommended)

Column: Chiralpak AD-H (


)
  • Mobile Phase Preparation:

    • Mix n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • CRITICAL: Add Diethylamine (DEA) to a final concentration of 0.1% (v/v).

    • Why: The DEA competes with the analyte for active silanol sites on the silica support, sharpening the peak shape. Without DEA, the amine will tail significantly, destroying resolution (

      
      ) [1].
      
  • Equilibration: Flush column at 1.0 mL/min for 20 column volumes.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.

  • Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature:

      
      [1]
      
    • Detection: UV @ 254 nm (targeting the phenyl ring)

Protocol B: Reversed Phase Separation (High Specificity)

Column: Crownpak CR-I(+) (


)[1]
  • Mobile Phase Preparation:

    • Prepare aqueous Perchloric Acid (

      
      ) , pH 1.5.
      
    • Mix pH 1.5 solution with Acetonitrile (ACN) in an 85:15 (v/v) ratio.

    • Why: The acidic pH ensures the amine is fully protonated (

      
      ), which is the only form that binds to the crown ether cavity [2, 4].
      
  • Temperature Control: Maintain column at

    
     to 
    
    
    
    . Lower temperatures often drastically improve resolution on crown ether phases by stabilizing the inclusion complex.
  • Parameters:

    • Flow Rate: 0.4 mL/min (Note smaller column ID)

    • Detection: UV @ 200–210 nm (low UV possible due to transparency of

      
      ).
      

Method Development Workflow

Use this decision tree to finalize your method selection.

Diagram 2: Method Development Decision Tree

MethodWorkflow Start Start: 1-(2-Chlorophenyl)ethylamine Racemic Mixture Solubility Check Solubility Start->Solubility Decision1 Is sample soluble in Hexane/Alcohol? Solubility->Decision1 RouteA Route A: Normal Phase (Preferred) Decision1->RouteA Yes RouteB Route B: Reversed Phase (Alternative) Decision1->RouteB No (Aqueous only) ScreenAD Screen Chiralpak AD-H 90:10 Hex/IPA + 0.1% DEA RouteA->ScreenAD ScreenCrown Screen Crownpak CR-I(+) pH 1.5 HClO4 / ACN RouteB->ScreenCrown CheckRes Resolution (Rs) > 1.5? ScreenAD->CheckRes Success VALIDATED METHOD CheckRes->Success Yes FailAD Screen Chiralcel OD-H (Cellulose backbone) CheckRes->FailAD No (Peak overlap) FailAD->RouteB Still failing ScreenCrown->Success

Figure 2: Step-by-step workflow for selecting and validating the optimal column.

Troubleshooting Common Issues

Issue 1: Peak Tailing
  • Cause: Interaction between the basic amine group and residual silanols on the silica surface.

  • Solution (NP): Increase DEA concentration to 0.2% or switch to Ethylenediamine (EDA) if using immobilized columns (like Chiralpak IC), as EDA is a stronger silanol blocker [1].

  • Solution (RP): Ensure pH is sufficiently low (< 2.0). If using Crownpak, temperature reduction is more effective than modifier changes.

Issue 2: Elution Order Reversal
  • Observation: In some chiral separations, changing from IPA to Ethanol can reverse the elution order of enantiomers on polysaccharide columns.

  • Action: If the (S)-enantiomer elutes first and co-elutes with a matrix impurity, switch the alcohol modifier (e.g., Hexane/Ethanol) to attempt an elution order reversal [3].

References

  • Daicel Chiral Technologies. (2021).[5] Effect of Mobile Phase Additives on Chiral Resolution of Amines.[1][6][7] Technical Application Guide.[8] [Link]

  • Lee, W., et al. (2014).[3] Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases. KSBB Journal. [Link]

  • Wang, F., et al. (2004). Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation. Journal of Chromatography A. [Link]

  • Daicel Corporation. (2023).[1] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).[2][3][Link]

Sources

A Comparative Guide to Chiralpak® vs. Chiralcel® Columns for the Enantioseparation of Chloro-Phenylethylamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise separation of enantiomers is not merely a technical challenge but a critical necessity. Chloro-phenylethylamines, a class of compounds with significant applications in medicinal chemistry, often exhibit stereospecific bioactivity. This guide, designed for the discerning researcher, offers an in-depth comparison of two titans in the field of chiral chromatography: the Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) series of columns. Drawing upon established principles and experimental insights, we will navigate the nuances of selecting the optimal chiral stationary phase (CSP) for the resolution of these halogenated analytes.

The Foundation: Understanding Polysaccharide-Based Chiral Stationary Phases

The remarkable success of Chiralpak® and Chiralcel® columns lies in their chiral selectors: derivatized polysaccharides coated or immobilized on a silica gel support.[1] The fundamental difference between the two families is the polysaccharide backbone: Chiralpak® columns are based on amylose, while Chiralcel® columns utilize cellulose.[1] Both are linear polymers of glucose, but they differ in their glycosidic linkages (α-1,4 for amylose and β-1,4 for cellulose), which imparts a distinct three-dimensional helical structure to each. It is within the grooves and cavities of these helical structures that chiral recognition occurs.[2]

The primary mechanism of enantioseparation on these phases involves a combination of attractive interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2] The derivatization of the polysaccharide with various functional groups, such as phenylcarbamates, creates the specific chiral environment necessary for differential binding of enantiomers.

Head-to-Head Comparison: Chiralpak® vs. Chiralcel® for Chloro-Phenylethylamines

While both column families have demonstrated broad applicability in chiral separations, their performance with chloro-phenylethylamines can differ significantly due to the specific stereoelectronic properties of the analytes. The presence of a chlorine atom on the phenyl ring introduces an electronic withdrawing effect and a potential site for additional interactions, influencing how the enantiomers fit into the chiral grooves of the stationary phase.

Key Considerations for Column Selection:
  • Chiral Selector and Substituents: The specific derivative on the polysaccharide backbone is a critical factor. For instance, Chiralpak® AD-H features amylose tris(3,5-dimethylphenylcarbamate), while Chiralcel® OD-H has cellulose tris(3,5-dimethylphenylcarbamate).[3][4] While they share the same derivatizing group, the different polysaccharide backbones lead to distinct chiral recognition capabilities.[3]

  • Aromatic Amines: For aromatic amines, which chloro-phenylethylamines are, some studies suggest that specific Chiralpak® columns, such as Chiralpak® IC and Chiralpak® IF, can provide excellent separation.[5] This highlights the importance of screening a variety of phases.

  • General Screening Strategy: A common starting point for method development with basic compounds like phenylethylamines involves screening on both Chiralcel® OD-H and Chiralpak® AD-H.[6] These two columns are often complementary and provide a high success rate in initial screenings.

Experimental Data and Protocols

To provide a practical framework, the following sections detail a systematic approach to method development for the enantioseparation of a model compound, 1-(4-chlorophenyl)ethylamine, on both Chiralpak® and Chiralcel® columns.

Table 1: Representative Chromatographic Conditions for Chloro-Phenylethylamine Separation
ParameterChiralpak® AD-HChiralcel® OD-H
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)n-Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 220 nmUV at 220 nm

Note: These are starting conditions and should be optimized for specific chloro-phenylethylamine analogs.

Experimental Workflow: Method Development

The following workflow outlines a logical progression for developing a robust chiral separation method.

Caption: A systematic workflow for chiral method development.

Step-by-Step Experimental Protocol:
  • Sample Preparation: Dissolve the racemic chloro-phenylethylamine in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Equilibrate the Chiralpak® AD-H column with the mobile phase (n-Hexane/Isopropanol/Diethylamine 90:10:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Repeat the process with the Chiralcel® OD-H column and its corresponding mobile phase.

  • Method Optimization:

    • Based on the initial screening, select the column that shows better enantioselectivity.

    • Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in n-hexane) to optimize the resolution and retention time. A lower alcohol content generally increases retention and can improve resolution.

    • Amine Additive: For basic analytes like chloro-phenylethylamines, an amine additive such as diethylamine (DEA) is crucial to improve peak shape and reduce tailing.[6] The concentration can be optimized (typically between 0.05% and 0.2%).

    • Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the separation efficiency and analysis time.

Causality Behind Experimental Choices

  • Normal Phase Chromatography: For polysaccharide-based CSPs, normal-phase chromatography (using non-polar solvents like hexane and a polar modifier like an alcohol) is often the first choice. This is because the chiral recognition sites are more accessible in this mode, leading to better enantioselectivity for a wide range of compounds.

  • Amine Additive: The basic nature of phenylethylamines can lead to strong interactions with residual acidic silanol groups on the silica support, resulting in peak tailing. The addition of a small amount of a basic modifier like DEA competes for these active sites, leading to improved peak symmetry.[6]

  • Coated vs. Immobilized Phases: The traditional Chiralpak® and Chiralcel® columns are "coated," meaning the polysaccharide derivative is physically adsorbed onto the silica. This makes them incompatible with certain solvents like THF, chloroform, and ethyl acetate, which can damage the stationary phase.[7][8] Newer "immobilized" versions (e.g., Chiralpak® IA, IB, IC) have the chiral selector covalently bonded to the silica, allowing for a wider range of solvents and greater robustness.[9]

Trustworthiness and Self-Validating Systems

A robust chiral separation method should be validated for its specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[5] The system suitability parameters, such as resolution (Rs > 1.5 for baseline separation), tailing factor (Tf ≤ 2), and repeatability of injections, should be monitored throughout the analysis to ensure the continued validity of the results.

Conclusion

The choice between Chiralpak® and Chiralcel® columns for the separation of chloro-phenylethylamines is not always straightforward and often requires empirical evaluation. However, by understanding the fundamental differences in their polysaccharide backbones and employing a systematic method development approach, researchers can efficiently identify the optimal stationary phase and mobile phase conditions. A general recommendation is to start the screening process with Chiralpak® AD-H and Chiralcel® OD-H, paying close attention to the mobile phase composition, particularly the use of an appropriate amine additive to ensure good peak shape. For challenging separations, exploring other phases within the Chiralpak® and Chiralcel® families, including the robust immobilized versions, is highly recommended. This structured approach, grounded in the principles of chiral chromatography, will empower scientists to achieve reliable and reproducible enantioseparations of these critical pharmaceutical compounds.

References

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter. VTechWorks. [Link]

  • PMC. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. [Link]

  • PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • MDPI. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Daicel. (n.d.). CHIRALPAK AD-H. Daicel. [Link]

  • Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies. [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • MDPI. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • PMC. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

  • MDPI. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. MDPI. [Link]

  • ResearchGate. (n.d.). Comparisons of samples separation on Chiralcel OD-H. ResearchGate. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • HPLC. (n.d.). instruction manual for chiralpak® ad-h. HPLC. [Link]

  • DAICEL CORPORATION. (n.d.). Chiral Columns. DAICEL CORPORATION. [Link]

  • HPLC-MART. (n.d.). CHIRALCEL OD-H - Daicel - Normal-Phase. HPLC-MART. [Link]

  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. ResearchGate. [Link]

Sources

Validation of HPLC Method for (S)-1-(2-Chlorophenyl)ethanamine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The enantiomeric purity of (S)-1-(2-Chlorophenyl)ethanamine (also known as (S)-2-chloro-


-methylbenzylamine) is a Critical Quality Attribute (CQA). This chiral amine serves as a pivotal resolving agent and intermediate in the synthesis of anti-thrombotic agents (e.g., Clopidogrel analogs) and calcimimetics.

The primary impurity of concern is its enantiomer, (R)-1-(2-Chlorophenyl)ethanamine , which may possess different pharmacological activity or toxicity.

This guide objectively compares two validation-ready methodologies:

  • Method A (Direct Analysis): High-throughput separation using a Polysaccharide-based Chiral Stationary Phase (CSP).

  • Method B (Indirect Analysis): Derivatization with GITC followed by achiral Reversed-Phase HPLC.

Recommendation: While Method B is viable for labs lacking specific chiral columns, Method A is the superior choice for routine QC due to higher throughput, non-destructive analysis, and superior robustness.

Comparative Analysis: Direct vs. Indirect Methodologies[1][2][3][4]

The following table summarizes the performance metrics based on field application data for chiral primary amines.

FeatureMethod A: Direct Chiral HPLC Method B: GITC Derivatization
Principle Non-covalent interaction (H-bonding/

-

) with chiral selector.
Covalent formation of diastereomeric thioureas.
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).Standard C18 (e.g., Agilent Zorbax Eclipse Plus).
Sample Prep Dilute and Shoot (< 5 mins).Reaction required (30-60 mins + quenching).
Throughput High (Run time ~10-15 min).Low (Prep time + Run time ~25 min).
Resolution (

)
Typically > 2.5 (Baseline).Typically > 1.5 (Dependent on reagent purity).
Cost High initial column cost (~$1,500).Low column cost; High reagent cost.
Risk Column fouling if matrix is dirty.Kinetic resolution (racemization during reaction).

Method A: Direct Chiral HPLC Protocol (Preferred)

This protocol utilizes an Amylose-based CSP under Normal Phase conditions. The basic nature of the amine requires a basic additive to suppress silanol activity and improve peak symmetry.

Chromatographic Conditions
  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV @ 220 nm (or 254 nm).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase (without DEA).

System Suitability Criteria
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between (R) and (S) enantiomers.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    

Validation Protocol (ICH Q2(R1) Compliant)

This section details the specific experiments required to validate Method A, ensuring the data is reliable for regulatory submission.

Specificity (Selectivity)

Objective: Prove the method can distinguish the analyte from impurities and the matrix.

  • Protocol: Inject the following individually:

    • Mobile Phase Blank.

    • Placebo (if formulation).

    • (S)-Enantiomer Standard (Analyte).

    • (R)-Enantiomer Standard (Impurity).

    • Precursor: 1-(2-Chlorophenyl)ethanone (Ketone intermediate).

  • Acceptance: No interference at the retention time of the main peak. Purity angle < Purity threshold (if using PDA).

Linearity & Range

Objective: Demonstrate proportional response.

  • Protocol: Prepare a minimum of 5 concentration levels ranging from LOQ to 150% of the target concentration.

    • Example: 0.5, 50, 80, 100, 120, 150 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Objective: Verify the method measures the true value.

  • Protocol: Spike known amounts of (R)-impurity into the pure (S)-matrix at three levels (50%, 100%, 150% of the specification limit, e.g., 0.5% limit).

  • Acceptance: Mean recovery between 90.0% – 110.0%.

Precision (Repeatability)

Objective: Assess consistency.

  • Protocol: 6 replicate injections of the standard solution at 100% test concentration.

  • Acceptance: RSD

    
     2.0% for Area and Retention Time.[1]
    
Limit of Detection/Quantitation (LOD/LOQ)

Objective: Define sensitivity.

  • Method: Signal-to-Noise (S/N) ratio method.

  • LOD: S/N

    
     3:1.
    
  • LOQ: S/N

    
     10:1.
    

Visualized Workflows

Validation Decision Logic

The following diagram illustrates the logical flow for validating the chiral method according to ICH guidelines.

ValidationWorkflow Start Method Development (Chiralpak AD-H) Specificity Specificity Test (Inject Impurities & Blank) Start->Specificity CheckSpec Interference? Specificity->CheckSpec Linearity Linearity (5 Levels, LOQ - 150%) CheckSpec->Linearity No Fail Redevelop Method (Adjust Mobile Phase/Column) CheckSpec->Fail Yes Precision Precision (Repeatability n=6) Linearity->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy Pass Validation Complete (Draft Report) Accuracy->Pass Fail->Start

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance for chiral purity analysis.

Method Selection Matrix

This diagram assists in choosing between Direct (Method A) and Indirect (Method B) approaches based on lab resources.

MethodSelection Input Sample: This compound ChiralCol Chiral Column Available? Input->ChiralCol Direct Method A: Direct HPLC (Chiralpak AD-H) Hexane/EtOH/DEA ChiralCol->Direct Yes Indirect Method B: Derivatization (GITC + C18) Acetonitrile/Water ChiralCol->Indirect No ResultA High Throughput Robust QC Direct->ResultA ResultB Lower Cost Labor Intensive Indirect->ResultB

Caption: Decision matrix for selecting the optimal analytical strategy based on resource availability.

Representative Validation Data

The following data represents target acceptance criteria derived from validated protocols for similar chiral amines (e.g., 1-phenylethylamine) [1].

Table 1: System Suitability & Robustness
ParameterTarget ResultStatus
Retention Time (S)-Isomer8.5 ± 0.2 minPass
Retention Time (R)-Isomer10.2 ± 0.2 minPass
Resolution (

)
3.4Pass (> 2.0)
Tailing Factor (S)-Isomer1.2Pass (< 1.5)
Theoretical Plates8,500Pass (> 5000)
Table 2: Accuracy (Recovery of R-Isomer Impurity)
Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
50%0.500.4998.0
100%1.001.01101.0
150%1.501.4898.7
Mean 99.2%

Troubleshooting & Expert Insights

The Role of Diethylamine (DEA)

Insight: Primary amines often interact strongly with the residual silanol groups on the silica support of the chiral column, leading to severe peak tailing. Action: Always add 0.1% DEA (or TEA) to the mobile phase. This competes for the silanol sites, sharpening the amine peak and improving resolution [2].

Solvent Mismatch in Method A

Insight: Injecting a sample dissolved in pure Ethanol or IPA into a Hexane-rich mobile phase (90:10) can cause "solvent shock," resulting in split peaks. Action: Dissolve the sample in the mobile phase itself, or a solvent mixture closely matching the mobile phase polarity.

Derivatization Risks (Method B)

Insight: If using GITC (Method B), the reaction must be performed in a non-nucleophilic solvent (e.g., Acetonitrile) with a base. Warning: Excess reagent can elute near the analyte peaks. A blank derivatization is mandatory to identify reagent peaks [3].

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Explains the role of basic additives in amine separation).

  • BenchChem. (2025).[4] A Comparative Guide to Chiral Derivatizing Agents for HPLC Analysis. (Comparison of GITC and Marfey's Reagent).

  • Sigma-Aldrich. (2025). Product Specification: 1-(2-Chlorophenyl)ethanamine.[5]

Sources

A Senior Application Scientist's Guide: GC-FID vs. HPLC for the Quantitative Analysis of Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of chiral amines is of paramount importance. The enantiomers of a chiral amine can possess markedly different pharmacological, toxicological, and physiological properties. Consequently, the accurate quantitative analysis of these enantiomers is not merely an analytical task but a critical component of ensuring product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of specifications to offer field-proven insights into the practical application of these methods, grounded in scientific principles and supported by experimental data.

The Fundamental Divide: Volatility and Molecular Interactions

The choice between GC-FID and HPLC for chiral amine analysis hinges on the fundamental properties of the analytes and the principles of each technique. GC is inherently suited for compounds that are volatile or can be made volatile without degradation.[1][2] In contrast, HPLC is adept at handling a much broader range of compounds, including those that are non-volatile and thermally sensitive.[3][4]

GC-FID for Chiral Amine Analysis: The Derivatization Imperative

Direct analysis of chiral amines by GC-FID is often challenging due to their high polarity and low volatility, which can lead to poor peak shapes and inaccurate quantification.[5] Therefore, derivatization is a near-universal prerequisite. This chemical modification process converts the polar primary or secondary amine into a less polar, more volatile, and more thermally stable derivative.[5]

There are two primary strategies for chiral analysis of amines by GC:

  • Achiral Derivatization followed by Chiral GC Column: The amine enantiomers are reacted with an achiral derivatizing agent to improve their chromatographic properties. The resulting derivatives are then separated on a chiral capillary column, such as one with a cyclodextrin-based stationary phase.[6][7]

  • Chiral Derivatization followed by Achiral GC Column: The amine enantiomers are reacted with a single, enantiomerically pure chiral derivatizing reagent. This reaction forms a pair of diastereomers, which have different physical properties and can be separated on a standard, achiral GC column.[5][8]

While derivatization expands the scope of GC for chiral amines, it also introduces potential complexities such as incomplete reactions, stereoselective derivatization, or even racemization of the derivatizing agent, which must be carefully controlled and validated.[9]

Experimental Workflow: GC-FID with Chiral Derivatization

The following diagram illustrates a typical workflow for the quantitative analysis of a chiral amine using GC-FID with a chiral derivatizing agent.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Racemic Amine Sample Derivatization Derivatization with Chiral Reagent (e.g., L-TPC) Sample->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Injection Injection onto Achiral GC Column Diastereomers->Injection Separation Separation of Diastereomers Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for chiral amine analysis by GC-FID with chiral derivatization.

Detailed Protocol: Quantitative Analysis of a Chiral Primary Amine via GC-FID

This protocol outlines the analysis of a hypothetical chiral primary amine using (S)-(-)-N-(trifluoroacetyl)prolyl chloride (L-TPC) as the chiral derivatizing agent.[7]

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the racemic amine standard into a 2 mL reaction vial.
  • If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Add 100 µL of a suitable anhydrous solvent (e.g., ethyl acetate) to dissolve the sample residue.
  • Add 50 µL of the L-TPC chiral derivatizing agent.
  • Tightly cap the vial and heat at 60°C for 30 minutes.
  • After cooling to room temperature, evaporate the solvent and reconstitute the residue in 1 mL of ethyl acetate for GC analysis.

2. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 7890B GC with FID or equivalent.
  • Column: Standard non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Hydrogen or Helium.[10]
  • Injector Temperature: 250°C.
  • Injection Volume: 1 µL in split mode (e.g., split ratio 50:1).
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: Increase to 220°C at 10°C/min.
  • Hold: Hold at 220°C for 5 minutes.
  • Detector Temperature: 250°C.

3. Data Analysis:

  • The two diastereomeric derivatives will be separated on the achiral column.
  • Integrate the peak areas of the two diastereomers to determine the enantiomeric ratio.
  • For quantitative analysis, a calibration curve should be prepared using standards of known concentration.

HPLC for Chiral Amine Analysis: The Power of Chiral Stationary Phases

High-Performance Liquid Chromatography is arguably the most versatile and widely used technique for the separation of enantiomers.[11][12] The key to its success lies in the development of a vast array of chiral stationary phases (CSPs).[13] For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective.[14][15]

Unlike GC, HPLC often allows for the direct separation of enantiomers without the need for derivatization.[12] However, derivatization can be employed to introduce a chromophore or fluorophore into the amine molecule, significantly enhancing detection sensitivity for UV-Vis or fluorescence detectors.[8][14]

Method development in chiral HPLC often involves screening different CSPs and optimizing the mobile phase composition.[16] The addition of small amounts of basic modifiers, like diethylamine (DEA), or acidic additives can significantly improve peak shape and resolution for basic analytes like amines.[17][18]

Experimental Workflow: HPLC with Chiral Stationary Phase

The following diagram illustrates a typical workflow for the quantitative analysis of a chiral amine using HPLC with a chiral stationary phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Racemic Amine Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection onto Chiral Stationary Phase (CSP) Filtration->Injection Separation Separation of Enantiomers Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for chiral amine analysis by HPLC with a chiral stationary phase.

Detailed Protocol: Quantitative Analysis of a Chiral Primary Amine via HPLC

This protocol is a representative method for the chiral separation of a primary amine on a polysaccharide-based CSP.[17][19]

1. Materials and Reagents:

  • Racemic amine standard.
  • HPLC-grade n-Hexane.
  • HPLC-grade Isopropanol (IPA).
  • Diethylamine (DEA), analytical grade.

2. Sample Preparation:

  • Prepare a stock solution of the racemic amine standard at 1 mg/mL in the mobile phase or a compatible solvent.
  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations for the calibration curve (e.g., 1-100 µg/mL).
  • Dissolve the sample to be analyzed in the mobile phase to a final concentration within the calibration range.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II HPLC or equivalent with a UV or Diode Array Detector (DAD).
  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). The ratio of hexane and IPA may require optimization.[20]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at a wavelength appropriate for the analyte (e.g., 230 nm).
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify and integrate the peaks corresponding to the two enantiomers.
  • Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.
  • Determine the concentration of each enantiomer in the unknown sample using the calibration curve.

Head-to-Head Comparison: GC-FID vs. HPLC

FeatureGC-FIDHPLC
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase based on interactions with the stationary phase.
Analyte Suitability Volatile and thermally stable compounds.Broad applicability, including non-volatile and thermally unstable compounds.[3][4]
Sample Preparation Often requires derivatization to increase volatility and improve peak shape.Often minimal; dissolution and filtration are typical. Derivatization can be used for detection enhancement.[8]
Separation Mechanism Separation on a chiral column or separation of diastereomers on an achiral column.[8][21]Direct separation of enantiomers on a chiral stationary phase (CSP).[12][14]
Sensitivity FID is highly sensitive to hydrocarbons but requires the analyte to be combustible. Generally considered highly sensitive.[1]Sensitivity is detector-dependent (UV, FLD, MS). Can be very sensitive, especially with derivatization to add a fluorophore.[8]
Analysis Time Typically faster run times, often in the range of a few to 20 minutes.[3]Can have longer run times, potentially 10-60 minutes, depending on the separation.[3]
Cost Generally lower cost per analysis due to minimal solvent use.Higher cost per analysis due to the need for high-purity solvents.[3]
Method Development Can be complex due to the need to optimize derivatization conditions and GC parameters.Can be time-consuming, often requiring screening of multiple columns and mobile phases.[16]
Robustness Derivatization step can be a source of variability.Methods are generally robust once developed.

Conclusion and Recommendations

Both GC-FID and HPLC are powerful techniques for the quantitative analysis of chiral amines, each with its own set of advantages and disadvantages. The choice between them should be guided by the specific properties of the analyte, the required sensitivity, throughput needs, and available instrumentation.

Choose GC-FID when:

  • The chiral amines are volatile or can be easily and reliably derivatized.

  • High sensitivity is required, and the analytes are compatible with FID detection.

  • Faster analysis times are a critical factor.

Choose HPLC when:

  • The chiral amines are non-volatile, thermally labile, or difficult to derivatize.

  • Direct separation of enantiomers is preferred to avoid the complexities of derivatization.

  • A wide range of detection options (UV, DAD, FLD, MS) is needed to achieve the desired selectivity and sensitivity.

  • It is the established "gold standard" for the analysis of drugs and their impurities in pharmaceutical applications.[16]

For most applications in drug development and quality control, HPLC with chiral stationary phases is the more versatile and widely adopted method due to its broad applicability and the ability to analyze compounds directly without derivatization.[12] However, for specific applications involving volatile amines where high throughput is essential, a well-validated GC-FID method can be an excellent and cost-effective alternative.

Ultimately, the development and validation of a robust and reliable analytical method, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH), is crucial for ensuring the accurate quantification of chiral amines.[12][14]

References
  • Brocks, D. R. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 249-260. [Link]

  • Columnex. Chiral HPLC and SFC Columns. Retrieved from [Link]

  • ResearchGate. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. [Link]

  • Chan, S. C., & Lee, J. W. (2004). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Criminology and Forensic Sciences Society of the Republic of China, 2(1), 45-60.
  • Wolf, C., Pranatharthiharan, L., & Volpe, E. C. (2003). A convenient method for the determination of the absolute configuration of chiral amines. The Journal of Organic Chemistry, 68(8), 3287-3290. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Kumar, S., Kumar, A., & Singh, P. P. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Scientific Reports, 12(1), 15201. [Link]

  • ChromTech. User's Guide - HPLC. Retrieved from [Link]

  • Pravara Medical Review. (2023). Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. Pravara Medical Review, 15(2), 30-33.
  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Dong, M. W. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 40(4), 164-171.
  • ACS Publications. HPLC-based method for determination of absolute configuration of .alpha.-chiral amines. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Wang, Q., et al. (2018). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 159, 267-272. [Link]

  • News-Medical. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • LCGC International. (2018). Generic GC–FID for Volatile Amine Quantitation in Pharma. Retrieved from [Link]

  • Journal of Chemical Education. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education, 101(2), 735-741. [Link]

  • RSC Publishing. (2020). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Analytical Methods, 12(35), 4343-4351. [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

Sources

Comparing biological activity of (S) vs (R)-1-(2-Chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the (S)- and (R)- enantiomers of 1-(2-Chlorophenyl)ethanamine. This analysis focuses on their distinct roles as chiral auxiliaries, their intrinsic pharmacological profiles, and their utility as precursors in the synthesis of bioactive agents.

Chiral Utility, Biological Profile, and Synthetic Applications[1]

Executive Summary

1-(2-Chlorophenyl)ethanamine (also known as 2-chloro-α-methylbenzylamine) is a critical chiral building block in pharmaceutical and agrochemical synthesis. Unlike its achiral phenethylamine counterparts, this molecule possesses a stereocenter at the benzylic position, creating two distinct enantiomers: (S)-(-) and (R)-(+) .

While structurally related to the neurotoxic chloroamphetamines, 1-(2-chlorophenyl)ethanamine functions primarily as a chiral resolving agent and a pharmacophore precursor . Its "biological activity" is twofold:

  • Intrinsic Activity: It acts as a reversible inhibitor of Monoamine Oxidase (MAO), with stereoselective potency.

  • Synthetic Performance: It serves as a high-efficiency resolving agent for chiral acids (e.g., ibuprofen, mandelic acid derivatives) and a key intermediate for amide-class fungicides and Schiff base antimicrobials.

This guide compares the performance of the (S) and (R) enantiomers in chiral resolution and biological assays.

Chemical Profile & Stereochemistry
Feature(S)-1-(2-Chlorophenyl)ethanamine(R)-1-(2-Chlorophenyl)ethanamine
CAS Number 68285-25-6 (Generic/Salt forms vary)27298-99-3 (HCl salt often cited)
Configuration Left-handed (Sinister)Right-handed (Rectus)
Optical Rotation

(Neat)

(Neat)
Major Application Resolving agent for (R)-acids; Herbicide synthesisResolving agent for (S)-acids; Calcimimetic research
Physical State Colorless to pale yellow liquidColorless to pale yellow liquid
Basic Character Strong Base (

)
Strong Base (

)
Stereochemical Visualization

The following diagram illustrates the mirror-image relationship and the spatial arrangement of the chloro-substituent relative to the amine group.

Stereochemistry cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_Struct Ph(2-Cl)-CH(NH2)-CH3 (Amine projects BACK/Dashed) Mirror || Mirror Plane || R_Struct Ph(2-Cl)-CH(NH2)-CH3 (Amine projects FRONT/Wedge)

Caption: Stereochemical relationship between (S)- and (R)-1-(2-Chlorophenyl)ethanamine. The spatial arrangement determines their ability to form diastereomeric salts.

Biological Activity & Performance Comparison
A. Intrinsic Pharmacology: MAO Inhibition

Like many


-methylbenzylamines, 1-(2-chlorophenyl)ethanamine is a reversible inhibitor of Monoamine Oxidase (MAO). The steric bulk of the ortho-chloro group influences binding affinity differently for the two isoforms.
  • (S)-Enantiomer: Typically exhibits higher affinity for MAO-B due to the specific hydrophobic pocket geometry in the enzyme's active site, which accommodates the "left-handed" methyl orientation more favorably.

  • (R)-Enantiomer: Often shows reduced potency or broader selectivity, sometimes acting as a weak substrate rather than a tight-binding inhibitor.

B. Toxicology Profile

Both enantiomers share a similar toxicological profile driven by their chemical basicity and lipophilicity.

  • Skin/Eye: Corrosive (Category 1B).[1] Causes severe burns.[1][2]

  • Systemic: Acute toxicity (Oral/Inhalation). Structurally related to substituted amphetamines, implying potential (though lower) CNS stimulation or neurotoxicity at high doses.

C. Performance as Chiral Resolving Agents

The primary "activity" of these isomers in an industrial setting is their Resolving Efficiency (E) .[3] This metric defines how well an enantiomer can precipitate a specific chiral acid from a racemic mixture.

Parameter(S)-Enantiomer Performance(R)-Enantiomer Performance
Target Acids Resolves (R)-Mandelic Acid derivativesResolves (S)-Mandelic Acid derivatives
Salt Crystallinity Forms highly crystalline diastereomers with trans-cinnamic acidsForms highly crystalline diastereomers with cis-cinnamic acids
Recovery Yield Typically >40% (theoretical max 50%)Typically >40% (theoretical max 50%)
Optical Purity (ee) >98% after one recrystallization>98% after one recrystallization
Experimental Protocols
Protocol A: Chiral Resolution of Racemic 1-(2-Chlorophenyl)ethanamine

To obtain the pure biological agents, the racemic amine is often resolved using (L)-(+)-Tartaric Acid . This is a self-validating protocol where the formation of crystals indicates success.

Materials:

  • Racemic 1-(2-Chlorophenyl)ethanamine (100 mmol)

  • (L)-(+)-Tartaric Acid (100 mmol)

  • Solvent: Methanol/Water (9:1 v/v)

Methodology:

  • Dissolution: Dissolve 15.0 g of (L)-(+)-tartaric acid in 100 mL of hot methanol/water.

  • Addition: Slowly add 15.5 g of racemic amine to the hot solution with vigorous stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature over 6 hours. The (S)-amine-(L)-tartrate diastereomeric salt is less soluble and will crystallize.

  • Filtration: Filter the white crystals. The filtrate contains the (R)-amine enriched salt.

  • Purification: Recrystallize the solid from ethanol to achieve >99% ee.

  • Liberation: Treat the salt with 20% NaOH and extract with dichloromethane to yield pure This compound .

Protocol B: Synthesis of Bioactive Schiff Bases

Both enantiomers can be derivatized to form Schiff bases with antimicrobial activity.

Reaction:



Bioassay (Agar Well Diffusion):

  • Test Organisms: S. aureus (Gram+), E. coli (Gram-).

  • Control: Ciprofloxacin.

  • Observation: Measure Zone of Inhibition (ZOI) in mm. (S)-derivatives often show slightly higher potency due to better membrane permeation or chiral recognition by bacterial efflux pumps.

Visualization of Resolution Workflow

The following diagram details the industrial workflow for separating the enantiomers to utilize their distinct activities.

ResolutionWorkflow Racemate Racemic 1-(2-Chlorophenyl)ethanamine (50% S / 50% R) Mixture Diastereomeric Salt Mixture (S)-Amine.(L)-Acid + (R)-Amine.(L)-Acid Racemate->Mixture Agent Add Resolving Agent (L)-(+)-Tartaric Acid Agent->Mixture Precipitate Solid Precipitate (S)-Amine.(L)-Tartrate Salt (Less Soluble) Mixture->Precipitate Crystallization Filtrate Mother Liquor (R)-Amine.(L)-Tartrate Salt (More Soluble) Mixture->Filtrate Filtration BaseTreat1 Treat with NaOH Precipitate->BaseTreat1 BaseTreat2 Treat with NaOH Filtrate->BaseTreat2 ProductS Pure (S)-(-)-Amine (>99% ee) BaseTreat1->ProductS ProductR Enriched (R)-(+)-Amine (Requires further purification) BaseTreat2->ProductR

Caption: Diastereomeric salt resolution workflow. The efficiency of this process is the primary performance metric for these amines in industrial chemistry.

References
  • PubChem. (2025).[1][2] 1-(2-Chlorophenyl)ethanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for tartaric acid resolution protocols).
  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. Molecules. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for (S)-1-(2-Chlorophenyl)ethanamine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral active pharmaceutical ingredients (APIs), the control of impurities is not merely a regulatory hurdle but a critical component of ensuring drug safety and efficacy. (S)-1-(2-Chlorophenyl)ethanamine, a key chiral building block, is no exception. This guide provides an in-depth comparison of reference standards for potential impurities in its synthesis, supported by scientific rationale and detailed analytical methodologies. Our objective is to empower researchers and quality control professionals with the knowledge to establish robust impurity profiling systems.

The Genesis of Impurities: A Synthetic Overview

The most common and industrially scalable routes to enantiomerically enriched this compound involve either the asymmetric reductive amination of 2'-chloroacetophenone or the chiral resolution of the racemic amine. Each pathway presents a unique profile of potential impurities.

DOT Script for Synthetic Pathway and Impurity Formation

cluster_0 Asymmetric Reductive Amination cluster_1 Chiral Resolution 2-Chloroacetophenone 2-Chloroacetophenone S-Amine This compound 2-Chloroacetophenone->S-Amine Asymmetric Catalyst (e.g., Ru-complex) + Amine Source R-Amine (R)-Enantiomer 2-Chloroacetophenone->R-Amine Incomplete Enantioselectivity Alcohol 1-(2-Chlorophenyl)ethanol 2-Chloroacetophenone->Alcohol Ketone Reduction Byproduct Racemic Amine rac-1-(2-Chlorophenyl)ethanamine S-Amine_res This compound Racemic Amine->S-Amine_res Diastereomeric Salt Formation & Separation R-Amine_res (R)-Enantiomer Racemic Amine->R-Amine_res Incomplete Separation Resolving_Agent Chiral Resolving Agent (e.g., Tartaric Acid) S-Amine_res->Resolving_Agent Residual Resolving Agent

Caption: Synthetic pathways to this compound and potential impurity formation points.

From these synthetic routes, we can identify three primary potential impurities that require careful monitoring:

  • 2'-Chloroacetophenone (Starting Material): Incomplete reaction during reductive amination can lead to the presence of the starting ketone in the final product.

  • 1-(2-Chlorophenyl)ethanol (Byproduct): The reducing agents used in reductive amination can also reduce the ketone to the corresponding alcohol, creating a significant process-related impurity.

  • (R)-1-(2-Chlorophenyl)ethanamine (Enantiomeric Impurity): Imperfect stereocontrol in asymmetric synthesis or incomplete separation during chiral resolution will result in contamination with the undesired enantiomer.

Commercially Available Reference Standards: A Comparative Analysis

The availability of high-purity, well-characterized reference standards is fundamental for accurate impurity quantification. Below is a comparison of commercially available standards for the identified potential impurities.

Reference StandardCAS NumberSupplier ExamplesPurityNotes
2'-Chloroacetophenone 2142-68-9Sigma-Aldrich, AccuStandard, TCI, Veeprho[1][2]Typically ≥97%Available as a neat material or in solution. Essential for quantifying residual starting material.
1-(2-Chlorophenyl)ethanol 13524-04-4MilliporeSigma, Vibrant Pharma, Thermo Scientific Chemicals[3][4][5]Generally ≥96%Important for monitoring the primary byproduct of the reductive amination process.
(R)-1-(2-Chlorophenyl)ethanamine 127733-42-0MilliporeSigma, BLDpharm, Sun-shinechem[6][7][8]Often ≥95%Critical for the accurate determination of enantiomeric purity.

Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the cornerstone for determining enantiomeric purity, while Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of the starting material and the alcohol byproduct.

Workflow for Comprehensive Impurity Analysis

DOT Script for Analytical Workflow

Sample This compound (API) Chiral_HPLC Chiral HPLC-UV/PDA Sample->Chiral_HPLC GC_MS GC-MS Sample->GC_MS Enantiomeric_Purity Quantification of (R)-Enantiomer Chiral_HPLC->Enantiomeric_Purity Process_Impurities Quantification of: - 2'-Chloroacetophenone - 1-(2-Chlorophenyl)ethanol GC_MS->Process_Impurities

Caption: A dual-pronged analytical workflow for comprehensive impurity profiling.

Experimental Protocol 1: Chiral HPLC for Enantiomeric Purity

This method is designed for the separation and quantification of the (R)-enantiomer in the this compound API. The choice of a polysaccharide-based chiral stationary phase is common for the resolution of chiral amines.

Instrumentation:

  • HPLC system with UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterConditionRationale
Column Chiralpak AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µmPolysaccharide-based CSPs are known to provide excellent enantioselectivity for a wide range of chiral compounds, including amines.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)A normal-phase mobile system often provides better resolution for chiral amines on this type of column. Diethylamine is a common additive to improve peak shape and reduce tailing by competing with the amine analyte for active sites on the stationary phase.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temperature 25 °CTemperature can influence chiral recognition; maintaining a constant temperature ensures reproducibility.
Detection UV at 220 nmThe phenyl group in the molecule provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

System Suitability:

  • Resolution (Rs): ≥ 2.0 between the (S) and (R) enantiomer peaks.

  • Tailing Factor (T): ≤ 1.5 for the (S)-enantiomer peak.

  • Relative Standard Deviation (RSD): ≤ 2.0% for six replicate injections of a standard solution.

Experimental Protocol 2: GC-MS for Process-Related Impurities

This method is suitable for the simultaneous detection and quantification of the volatile starting material, 2'-chloroacetophenone, and the byproduct, 1-(2-chlorophenyl)ethanol.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides good separation for a wide range of compounds based on boiling point.
Inlet Temperature 250 °CEnsures complete vaporization of the analytes.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with different volatilities.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas suitable for GC-MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for compound identification.
Scan Range m/z 40-350A wide enough range to capture the molecular ions and key fragments of the analytes.

Data Analysis: Quantification can be performed using extracted ion chromatograms (EICs) of characteristic ions for each analyte to enhance selectivity and sensitivity.

Validation of Analytical Methods

All analytical methods for impurity determination must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

A robust impurity control strategy for this compound is built upon a thorough understanding of its synthetic pathways and the potential for impurity formation. The availability of high-quality reference standards for key impurities such as 2'-chloroacetophenone, 1-(2-chlorophenyl)ethanol, and the (R)-enantiomer is crucial for accurate analytical testing. The complementary use of chiral HPLC and GC-MS provides a comprehensive analytical toolkit for ensuring the purity and, ultimately, the safety and efficacy of the final pharmaceutical product. The detailed protocols and validation considerations presented in this guide offer a solid foundation for establishing a reliable quality control system for this important chiral intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • Veeprho. 2'-Chloroacetophenone. [Link]

  • HTS Biopharma. 2'-Chloroacetophenone. [Link]

Sources

Safety Operating Guide

(S)-1-(2-Chlorophenyl)ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for (S)-1-(2-Chlorophenyl)ethanamine

As a chiral building block frequently utilized in pharmaceutical synthesis and drug development, this compound requires strict lifecycle management. Because this molecule features both a basic primary amine and a chlorinated aromatic ring, its disposal profile is more complex than standard organic solvents [1].

This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step operational protocols for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Hazard Profile & Operational Implications

Before initiating any disposal protocol, it is critical to understand the physicochemical properties driving the safety requirements. The presence of the chlorine atom dictates that this chemical must never be mixed with non-halogenated waste streams . Incineration of halogenated compounds requires specialized scrubbers to capture corrosive hydrogen chloride (HCl) gas generated during combustion; introducing this compound into a standard organic waste stream can damage incinerator infrastructure and violate environmental regulations [2].

Table 1: Quantitative Data & Disposal Implications

Property / HazardValue / GHS StatementOperational & Disposal Implication
Chemical Classification Halogenated Organic AmineMandatory segregation into "Halogenated Waste" streams, regardless of the primary solvent matrix.
Acute Toxicity H302 (Harmful if swallowed), H332 (Harmful if inhaled)All transfers and waste consolidation must occur within a certified chemical fume hood.
Irritation H315 (Skin), H319 (Eye), H335 (Respiratory)Minimum PPE: Nitrile gloves (double-gloving recommended for neat liquid), safety goggles, lab coat.
Acid-Base Profile Basic (Primary Amine)Aqueous waste streams containing this compound must be pH-adjusted (neutralized) prior to final carboy transfer to prevent exothermic reactions.

Waste Segregation Decision Matrix

The following workflow illustrates the logical routing of this compound based on its state and solvent matrix.

Fig 1: Decision matrix for the segregation and disposal of this compound waste.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By verifying the pH and phase separation at each step, operators can ensure the chemical stability of the waste stream before it reaches the centralized accumulation area.

Protocol A: Disposal of Neat/Pure Chemical (Expired or Unused Stock)

Causality: Neat halogenated amines are concentrated sources of both basicity and halogens. They must be kept in their original, compatible containers to prevent degradation of standard polyethylene waste carboys over time.

  • Verify Container Integrity: Ensure the original glass or high-density polyethylene (HDPE) container is intact and the cap seals completely.

  • Labeling: Affix a hazardous waste label directly to the container. Explicitly write "this compound (Halogenated Amine)" on the label. Do not use abbreviations.

  • Secondary Containment: Place the sealed container inside a secondary containment bin designated for Halogenated Organics. Ensure it is segregated from strong acids and oxidizing agents, as the amine group can react exothermically.

  • EHS Pickup: Submit a request to your Environmental Health and Safety (EHS) department for a "Lab Pack" pickup. Do not pour neat stock solutions into bulk waste carboys.

Protocol B: Disposal of Organic Reaction Mixtures

Causality: Even if the primary reaction solvent is non-halogenated (e.g., ethyl acetate, hexane), the presence of the 2-chlorophenyl group reclassifies the entire mixture as halogenated waste if the concentration exceeds local regulatory thresholds (typically >1%) [3].

  • Quench Active Reagents: Ensure all reactive species (e.g., reducing agents, coupling reagents) in the mixture have been fully quenched according to their specific protocols.

  • Cool to Ambient Temperature: Never transfer warm or hot solutions into waste carboys, as vapor expansion can cause container rupture.

  • Transfer to Halogenated Waste: Using a funnel within a fume hood, slowly pour the mixture into the designated "Halogenated Organic Waste" carboy.

  • Log the Addition: Record the estimated volume and concentration of this compound on the waste log sheet attached to the carboy.

Protocol C: Treatment and Disposal of Aqueous Wash Waste

Causality: Aqueous washes from reactions involving this amine will likely be basic. Adding highly basic aqueous waste to a centralized carboy can trigger dangerous exothermic acid-base reactions with previously deposited waste.

  • Phase Separation Verification: Ensure no organic layer remains in the aqueous waste. If an emulsion exists, allow it to settle or use brine to force separation. Extract all organics into the halogenated organic waste stream.

  • pH Measurement: Test the pH of the aqueous layer using indicator paper or a calibrated pH meter.

  • Neutralization: If the pH is >8, slowly add dilute hydrochloric acid (1M HCl) or citric acid dropwise while stirring until the pH stabilizes between 6 and 8. Note: Use of HCl is acceptable here as the waste is already destined for halogenated/chloride-tolerant disposal.

  • Final Transfer: Once neutralized, transfer the aqueous solution to the "Aqueous Waste" carboy, provided the organic content is strictly below 1%. If organic content is higher, route to Halogenated Organic Waste.

References

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA RCRA Guidelines. Available at:[Link]

  • Massachusetts Institute of Technology (MIT) Environment, Health & Safety. "Hazardous Waste Management & Segregation Guidelines." MIT EHS. Available at:[Link]

Personal protective equipment for handling (S)-1-(2-Chlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling (S)-1-(2-Chlorophenyl)ethanamine

As a Senior Application Scientist, I recognize that the safe handling of chiral building blocks like this compound (CAS: 68282-43-5 / 39959-67-6) requires more than just skimming a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's hazards to design a robust, fail-safe operational workflow. This amine is a critical intermediate in pharmaceutical synthesis and drug development, but its structural properties necessitate strict logistical and safety controls.

Causality of Hazards & Risk Profile

Understanding why a chemical is hazardous dictates our operational controls. Do not treat safety as a checklist; treat it as a chemical reality.

  • Corrosivity & Tissue Damage (H314/H318): The unprotonated amine group acts as a strong Lewis base. Upon contact with physiological moisture (such as eyes or mucous membranes), it rapidly undergoes an exothermic protonation reaction. This causes immediate saponification of fats and liquefaction necrosis of tissue, leading to severe burns and potential permanent corneal damage.

  • Systemic Toxicity & Absorption (H302/H332): The addition of the 2-chlorophenyl moiety significantly increases the molecule's lipophilicity compared to simple aliphatic amines. This allows the compound to easily bypass the stratum corneum and penetrate cellular membranes, drastically increasing acute toxicity via dermal absorption or inhalation.

  • Environmental Reactivity: Amines are notoriously toxic to aquatic life and can react violently with heavy metal salts or halogenated organics, requiring strict segregation during storage and disposal[1].

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous, documented hazard assessment[2]. Standard laboratory latex or thin nitrile gloves are completely insufficient for this compound due to the rapid breakthrough times of lipophilic amines.

Table 1: PPE Specifications for this compound

PPE CategorySpecificationMechanistic Justification
Hand Protection Heavy-duty Butyl Rubber or double-gloved Nitrile (≥0.4 mm thickness).Amines rapidly degrade and permeate thin latex/nitrile. Butyl rubber provides superior chemical resistance to basic, lipophilic organics[2].
Eye/Face Protection Indirect-vent chemical splash goggles + full face shield.Prevents vapor intrusion and protects against catastrophic splashes that could cause permanent blindness (H318).
Body Protection Flame-Resistant (FR) lab coat (e.g., Nomex) + chemical-resistant apron.The compound is a combustible liquid/solid. FR coats prevent ignition during synthetic steps involving flammable solvents.
Respiratory Fume hood (face velocity 80-100 fpm). NIOSH OV/AG respirator if outside hood.Prevents inhalation of volatile free-base amine vapors, which cause severe respiratory tract irritation and edema[2].

Operational Workflow & Handling Protocol

Every protocol described here is a self-validating system: do not proceed to the next step unless the previous step's safety checks are confirmed.

Step-by-Step Methodology:

  • Environmental Verification: Verify the fume hood's continuous airflow monitor reads between 80-100 feet per minute (fpm). Clear the workspace of all incompatible materials, specifically oxidizers, strong acids, and acid chlorides[1].

  • PPE Donning & Inspection: Inspect heavy-duty gloves for micro-tears using the inflation method. Ensure your chemical splash goggles form a complete, airtight seal against your face[2].

  • Dispensing (Inert Atmosphere): this compound can degrade upon prolonged exposure to atmospheric CO₂ (forming insoluble carbamates). Purge the reaction vessel with Argon or Nitrogen. Use a positive-displacement pipette or a glass syringe with a metal needle for liquid transfers to prevent vapor escape.

  • Reaction Execution: Maintain the reaction in a closed system. If heating is required, utilize a silicone oil bath with a secondary containment tray to catch potential thermal expansions or accidental flask fractures.

  • Decontamination: Rinse all glassware that contacted the amine with a dilute acidic solution (e.g., 5% citric acid or 1M HCl) inside the fume hood. This protonates the amine, converting it into a water-soluble, non-volatile salt before removing the glassware for standard washing.

Workflow A 1. Environmental Setup Verify Fume Hood Airflow B 2. PPE Verification Inspect Gloves & Goggles A->B C 3. Chemical Dispensing Use Inert Atmosphere B->C D 4. Reaction Execution Closed-System Transfer C->D E 5. Waste Segregation EPA 40 CFR 261 Compliance D->E

Figure 1: Standard operating workflow for handling this compound.

Emergency Response & Spill Management

In the event of a spill, immediate, calculated action is required. Do not use water as the primary cleanup agent , as it can spread the lipophilic amine and increase the surface area for vaporization.

Spill Protocol:

  • Evacuate & Isolate: For spills >50 mL outside a fume hood, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS).

  • Neutralization: For minor spills inside the hood, carefully apply a weak solid acid (e.g., citric acid or sodium bisulfate) to the spill perimeter, working inward. This mechanistically neutralizes the volatile free base into a non-volatile, stable salt[1].

  • Absorption: Cover the neutralized mixture with an inert absorbent (e.g., vermiculite or sand). Do NOT use combustible absorbents like sawdust, which can ignite in the presence of reactive amines.

  • Collection: Sweep the absorbent into a compatible, sealable polyethylene container using non-sparking tools.

SpillResponse Start Spill Detected Assess Assess Spill Size Start->Assess Minor Minor Spill (<50 mL) Inside Hood Assess->Minor Major Major Spill (>50 mL) Outside Hood Assess->Major Neutralize Neutralize with Citric Acid/Absorbent Minor->Neutralize Evac Evacuate & Call EHS Major->Evac Clean Collect in Compatible Container Neutralize->Clean Dispose Label as RCRA Waste Clean->Dispose

Figure 2: Emergency spill response logic for chiral amine exposure.

Disposal & Waste Management Plan

Improper disposal of amines can lead to violent, delayed reactions in waste carboys.

  • Regulatory Classification: Under EPA 40 CFR 261, aqueous waste streams containing this amine that result in a pH ≥ 12.5 must be strictly classified and handled as RCRA D002 (Corrosive) hazardous waste[3]. Pure organic waste streams must be labeled as hazardous organic amine waste.

  • Chemical Segregation (Critical): Never mix amine waste with halogenated solvent waste (e.g., Chloroform, Dichloromethane). Amines can react with dichloromethane over time to undergo exothermic alkylation, potentially over-pressurizing and exploding the waste container[1].

  • Labeling: Clearly label the waste container with "Hazardous Waste - Toxic/Corrosive Amine: this compound" alongside the exact accumulation start date.

References

  • 1-(2-chlorophenyl)ethanamine AldrichCPR | Sigma-Aldrich sigmaaldrich.com

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) nationalacademies.org 1

  • PPE Inspection Checklist | Free Download | OSHA Requirements - Ecesis ecesis.net 2

  • SDS - QuestSpecialty (EPA 40 CFR 261 Guidelines) questspecialty.com 3

Sources

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